Echinatin
描述
an antioxidant with cardioprotective and anti-inflammatory activities; isolated from licorice; structure in first source
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(E)-3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-20-16-10-14(18)8-4-12(16)5-9-15(19)11-2-6-13(17)7-3-11/h2-10,17-18H,1H3/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKMIJNRNRLQSS-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C=CC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)O)/C=C/C(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019928 | |
| Record name | Echinatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34221-41-5 | |
| Record name | Echinatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034221415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Echinatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ECHINATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3816S4UA9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Sourcing and Isolation of Echinatin from Licorice Root
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinatin, a retrochalcone found in the roots of licorice (Glycyrrhiza species), has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the methodologies for sourcing, extracting, isolating, and quantifying this compound from licorice root. Detailed experimental protocols for solvent extraction, column chromatography, and preparative high-performance liquid chromatography (HPLC) are presented, alongside quantitative data on extraction yields and purity. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers in drug discovery and development.
Introduction
Licorice, the root of plants from the Glycyrrhiza genus, has been a staple in traditional medicine for centuries. Its therapeutic applications are attributed to a rich profile of bioactive compounds, including triterpenoid saponins and a variety of flavonoids. Among these, this compound (4,4'-dihydroxy-2-methoxychalcone) stands out as a promising natural product with a wide spectrum of biological effects. Its potential as a therapeutic agent necessitates robust and efficient methods for its isolation and purification to enable further pharmacological investigation and potential clinical development.
This guide aims to provide a detailed technical framework for the successful sourcing and isolation of this compound, catering to the needs of researchers and professionals in the pharmaceutical and natural products sectors.
Sourcing of Plant Material
This compound is primarily found in the roots and rhizomes of various Glycyrrhiza species. The concentration of this compound can vary depending on the species, geographical origin, and harvesting time. Glycyrrhiza uralensis, Glycyrrhiza glabra, and Glycyrrhiza inflata are commonly used sources for licorice-derived compounds. For research and development purposes, it is crucial to source authenticated plant material from reputable suppliers to ensure consistency and quality.
Extraction of this compound from Licorice Root
The initial step in isolating this compound is the extraction of the crude flavonoid fraction from the dried and powdered licorice root. Several extraction techniques can be employed, with solvent extraction being the most common.
Recommended Extraction Protocol: Soxhlet Extraction
Soxhlet extraction is an efficient method for the exhaustive extraction of compounds from solid materials.
Materials:
-
Dried and powdered licorice root (particle size < 60 mesh)
-
Methanol (analytical grade)
-
Soxhlet apparatus
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Place 100 g of powdered licorice root into a cellulose thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 500 mL of methanol and connect it to the Soxhlet extractor and a condenser.
-
Heat the methanol to its boiling point using a heating mantle.
-
Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.
-
After extraction, cool the solution and concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain the crude extract.
Alternative Extraction Method: Maceration
Maceration is a simpler, though potentially less exhaustive, extraction method.
Procedure:
-
Soak 100 g of powdered licorice root in 1 L of methanol in a sealed container.
-
Agitate the mixture periodically for 48-72 hours at room temperature.
-
Filter the mixture through gauze or filter paper.
-
Concentrate the filtrate using a rotary evaporator to yield the crude extract.
Quantitative Data on Extraction
The yield of the crude extract and the concentration of this compound can vary based on the extraction method and the specific batch of licorice root.
| Extraction Method | Solvent | Typical Crude Extract Yield (% w/w) | Reference |
| Soxhlet Extraction | Methanol | 15 - 25% | [1] |
| Maceration | Methanol | 10 - 20% | [2] |
Note: The actual yield of this compound within the crude extract will be significantly lower and requires further purification and quantification.
Purification of this compound
The crude extract contains a complex mixture of compounds. A multi-step purification process is necessary to isolate this compound with high purity.
Step 1: Liquid-Liquid Partitioning
This step aims to enrich the flavonoid fraction and remove highly polar or non-polar impurities.
Procedure:
-
Suspend the crude methanol extract in distilled water.
-
Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound, being a moderately polar chalcone, is expected to be enriched in the ethyl acetate fraction.
-
Collect the ethyl acetate fraction and evaporate the solvent to dryness.
Step 2: Column Chromatography
Silica gel column chromatography is a standard technique for the separation of flavonoids.
Materials:
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Solvent system (e.g., a gradient of hexane-ethyl acetate or chloroform-methanol)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254) for monitoring fractions
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane).
-
Pack the slurry into a glass column.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing solvent polarity (e.g., increasing the proportion of ethyl acetate in hexane or methanol in chloroform).
-
Collect fractions and monitor the separation using TLC. Visualize the spots under UV light (254 nm and 365 nm).
-
Pool the fractions containing the compound of interest (identified by comparison with a standard if available, or by subsequent analysis).
-
Evaporate the solvent from the pooled fractions.
Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving high purity, preparative HPLC is the final and most effective purification step.
Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (both containing 0.1% formic acid to improve peak shape). For example, a linear gradient from 30% to 70% methanol over 40 minutes.
-
Flow Rate: 10-20 mL/min.
-
Detection: UV detector set at a wavelength where this compound has strong absorbance (e.g., around 370 nm).
-
Injection Volume: Dependent on the column size and sample concentration.
Procedure:
-
Dissolve the partially purified fraction from column chromatography in the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the preparative HPLC system.
-
Collect the peak corresponding to this compound based on its retention time (determined from analytical HPLC if possible).
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Confirm the purity using analytical HPLC.
Quantification of this compound
High-performance liquid chromatography with a UV detector (HPLC-UV) is the standard method for the quantitative analysis of this compound.
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 370 nm |
| Column Temperature | 25-30 °C |
| Quantification | Based on a calibration curve of a certified this compound standard |
Experimental Workflows and Signaling Pathways
Diagrams
Conclusion
This technical guide outlines a robust and reproducible methodology for the sourcing, isolation, and quantification of this compound from licorice root. The provided protocols, combining classical and modern chromatographic techniques, can be adapted by researchers to obtain high-purity this compound for in-depth pharmacological studies. The elucidation of its signaling pathways further underscores its potential as a lead compound in drug discovery, particularly in the areas of oncology and inflammatory diseases. Adherence to the detailed procedures and analytical methods described herein will facilitate the consistent production of high-quality this compound, thereby advancing research into its therapeutic applications.
References
Bioavailability and Pharmacokinetics of Echinatin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinatin, a prominent bioactive chalcone isolated from the roots and rhizomes of licorice species (Glycyrrhiza), has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory and antioxidant effects[1]. A thorough understanding of its bioavailability and pharmacokinetic profile is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive summary of the in vivo bioavailability and pharmacokinetics of this compound, based on available scientific literature. The document details the experimental methodologies employed in these studies, presents quantitative data in a clear, comparative format, and visualizes a key molecular interaction of this compound.
Quantitative Pharmacokinetic Data
A pivotal study in Sprague-Dawley rats has elucidated the pharmacokinetic profile of this compound following both intravenous and oral administration. The key pharmacokinetic parameters are summarized in the table below.
| Pharmacokinetic Parameter | Intravenous Administration (2 mg/kg) | Oral Administration (10 mg/kg) |
| AUC (0-t) (ng/mLh) | 134.61 ± 25.17 | 45.83 ± 13.21 |
| AUC (0-∞) (ng/mLh) | 137.93 ± 26.02 | 49.32 ± 14.18 |
| Cmax (ng/mL) | 325.67 ± 58.43 | 15.23 ± 4.87 |
| Tmax (h) | 0.033 | 0.33 ± 0.18 |
| t1/2 (h) | 1.87 ± 0.41 | 2.54 ± 0.69 |
| MRT (0-t) (h) | 1.25 ± 0.23 | 2.87 ± 0.54 |
| Vz (L/kg) | 0.89 ± 0.18 | - |
| CL (L/h/kg) | 0.51 ± 0.09 | - |
| Absolute Bioavailability (%) | - | 6.81 |
Data sourced from a pharmacokinetic study in adult male Sprague-Dawley rats[1]. AUC: Area Under the Curve, Cmax: Maximum Concentration, Tmax: Time to Maximum Concentration, t1/2: Half-life, MRT: Mean Residence Time, Vz: Volume of Distribution, CL: Clearance.
The data reveals that this compound is rapidly absorbed and eliminated, and exhibits extensive distribution[1]. Notably, the absolute oral bioavailability of this compound was determined to be approximately 6.81%, suggesting poor absorption from the gastrointestinal tract or significant first-pass metabolism[1].
Experimental Protocols
The pharmacokinetic data presented above was obtained through a rigorously designed and validated experimental protocol.
Animal Model
Adult male Sprague-Dawley rats were utilized for the in vivo pharmacokinetic studies[1]. This specific rat strain is a commonly used model in pharmacological and toxicological research.
Drug Administration
For the intravenous administration group, this compound was administered as a single dose. For the oral administration group, a single dose was also administered[1].
Sample Collection and Preparation
Blood samples were collected from the rats at various time points post-administration. Plasma was separated from the blood samples and subsequently processed for analysis. The plasma samples were treated with acetonitrile in a simple, one-step protein precipitation procedure to extract this compound and the internal standard, licochalcone A[1].
Analytical Method: UPLC-MS/MS
A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for the quantification of this compound in rat plasma[1].
-
Chromatographic Separation: The separation of this compound was achieved using a UPLC BEH C18 column. The mobile phase consisted of a gradient of water (containing 0.1% formic acid) and acetonitrile[1].
-
Mass Spectrometry Detection: A Waters XEVO TQS-micro Triple-Quadrupole Tandem Mass Spectrometer operating in the positive electrospray ionization mode was used for detection[1].
-
Method Validation: The analytical method was fully validated according to FDA guidelines and demonstrated linearity in the concentration range of 1-1000 ng/mL[1].
Mechanism of Action: Inhibition of NLRP3 Inflammasome
Recent research has shed light on a key molecular mechanism underlying the anti-inflammatory effects of this compound. It has been shown to effectively suppress the activation of the NLRP3 inflammasome by targeting heat-shock protein 90 (HSP90)[2]. The following diagram illustrates this inhibitory interaction.
Caption: this compound's inhibition of the NLRP3 inflammasome pathway.
This compound exerts its inhibitory effect by directly binding to HSP90 and inhibiting its ATPase activity. This action disrupts the crucial association between the cochaperone SGT1 and the HSP90-NLRP3 complex, thereby preventing the assembly and activation of the NLRP3 inflammasome[2].
Experimental Workflow
The following diagram outlines the general workflow of the in vivo pharmacokinetic study of this compound.
Caption: Workflow for the in vivo pharmacokinetic study of this compound.
Conclusion
The available in vivo data for this compound in a rat model indicates rapid absorption and elimination, extensive distribution, but poor oral bioavailability. The well-characterized UPLC-MS/MS method provides a robust platform for its quantification in biological matrices. Furthermore, the elucidation of its inhibitory mechanism on the NLRP3 inflammasome via HSP90 offers a significant insight into its anti-inflammatory properties. These findings are crucial for guiding future research and development efforts aimed at optimizing the delivery and therapeutic efficacy of this compound. Further studies are warranted to explore strategies to enhance its oral bioavailability and to further investigate its pharmacokinetic profile in other species, including humans.
References
The Emerging Therapeutic Potential of Echinatin and Its Derivatives in Oncology: A Technical Overview
For Immediate Release
[City, State] – [Date] – A growing body of preclinical research highlights the significant anti-tumor properties of echinatin, a natural flavonoid derived from licorice root, and its synthetic derivatives. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanisms of action, summarizing key quantitative data and outlining experimental methodologies for researchers, scientists, and drug development professionals in the oncology field.
Introduction: this compound as a Promising Anti-Cancer Agent
This compound (Ecn), a chalcone found in the roots and rhizomes of Glycyrrhiza species, has demonstrated a range of pharmacological activities, including anti-inflammatory and antioxidant effects.[1][2] More recently, its potent anti-tumor capabilities have become a focal point of cancer research.[3] Studies have shown that this compound can inhibit the proliferation, migration, and invasion of various cancer cells, induce programmed cell death (apoptosis), and halt the cell cycle at critical checkpoints.[4][5][6] Furthermore, novel synthetic derivatives of this compound are being developed to enhance its anti-cancer efficacy.[7][8]
In Vitro Anti-Tumor Activities of this compound
This compound has demonstrated broad-spectrum anti-tumor activity against a variety of human cancer cell lines in laboratory settings. Its primary effects include the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.
Cytotoxicity and Inhibition of Proliferation
This compound significantly inhibits the viability of cancer cells in a dose-dependent manner.[4] The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined for several cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| T24 | Bladder Cancer | 43.85 | [4] |
| EJ | Bladder Cancer | 47.21 | [4] |
| KYSE 30 | Esophageal Squamous Cell Carcinoma | 15 | [9] |
| KYSE 70 | Esophageal Squamous Cell Carcinoma | 15 | [9] |
| KYSE 410 | Esophageal Squamous Cell Carcinoma | 6 | [9] |
| KYSE 450 | Esophageal Squamous Cell Carcinoma | 13 | [9] |
| KYSE 510 | Esophageal Squamous Cell Carcinoma | 10 | [9] |
Induction of Apoptosis
A key mechanism of this compound's anti-tumor activity is the induction of apoptosis.[4][6] This is characterized by morphological changes such as nuclear condensation and fragmentation, as well as the activation of caspase cascades.[1][4] this compound treatment has been shown to increase the rate of apoptosis in bladder cancer, osteosarcoma, and esophageal squamous cell carcinoma cells.[4][5][6]
Cell Cycle Arrest
This compound has been observed to cause cell cycle arrest, primarily at the G2/M phase in bladder and esophageal cancer cells, and at the S phase in osteosarcoma cells.[4][5][10] This arrest is associated with the downregulation of key cell cycle regulatory proteins, such as Cyclin B1.[4]
In Vivo Anti-Tumor Efficacy
Preclinical studies using animal models have confirmed the anti-tumor effects of this compound observed in vitro. In xenograft models of human bladder cancer and osteosarcoma, administration of this compound led to a significant reduction in tumor volume and growth without causing notable toxicity to the animals.[4][5] Furthermore, this compound has been shown to inhibit tumor metastasis in vivo.[4]
Molecular Mechanisms of Action: Signaling Pathways
This compound exerts its anti-tumor effects by modulating multiple intracellular signaling pathways that are critical for cancer cell survival, proliferation, and metastasis.
The p38 MAPK and JNK Signaling Pathways
This compound has been shown to activate the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) signaling pathways in several cancer types, including bladder, colorectal, and hepatocellular carcinoma.[4][11][12] Activation of these pathways is linked to the induction of apoptosis and inhibition of cell proliferation.[4][12]
References
- 1. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 2. This compound effectively protects against NLRP3 inflammasome-driven diseases by targeting HSP90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitumor Activity Evaluation of Novel this compound Derivatives with a 1,3,4-Oxadiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits tumor growth and synergizes with chemotherapeutic agents against human bladder cancer cells by activating p38 and suppressing Wnt/β-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits the growth and metastasis of human osteosarcoma cells through Wnt/β-catenin and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound suppresses esophageal cancer tumor growth and invasion through inducing AKT/mTOR-dependent autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antitumor Activity Evaluation of Novel this compound Derivatives with a 1,3,4-Oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antitumor Activity Evaluation of Novel this compound Derivatives with a 1,3,4-Oxadiazole Moiety | MDPI [mdpi.com]
- 9. Retrochalcone this compound Triggers Apoptosis of Esophageal Squamous Cell Carcinoma via ROS- and ER Stress-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Retrochalcone this compound Triggers Apoptosis of Esophageal Squamous Cell Carcinoma via ROS- and ER Stress-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits the growth and metastasis of human hepatocellular carcinoma cells through p38 and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound induces reactive oxygen species-mediated apoptosis via JNK/p38 MAPK signaling pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibitory Effect of Echinatin on the Akt/mTOR Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms of Echinatin, a natural flavonoid, focusing on its inhibitory effects on the Akt/mTOR signaling pathway. The information presented is collated from preclinical studies and is intended to support further research and drug development initiatives in oncology, particularly for esophageal squamous cell carcinoma (ESCC).
Executive Summary
This compound, a retrochalcone isolated from the roots and rhizomes of licorice (Glycyrrhiza uralensis), has demonstrated significant anti-tumor properties.[1][2] Emerging evidence highlights its role in inducing apoptosis and autophagy in cancer cells through the inactivation of the PI3K/Akt/mTOR signaling pathway.[2][3] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[4] this compound's ability to downregulate the phosphorylation of key proteins in this cascade, such as Akt and mTOR, underscores its potential as a therapeutic agent. This document synthesizes the current quantitative data, experimental methodologies, and mechanistic understanding of this compound's action on the Akt/mTOR pathway.
Quantitative Data on this compound's Efficacy
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound's effects on ESCC.
Table 2.1: In Vitro Cytotoxicity of this compound in ESCC Cell Lines
| Cell Line | IC50 Value (µM) | Assay | Reference |
| KYSE 30 | 15 | MTT Assay | [1] |
| KYSE 70 | 15 | MTT Assay | [1] |
| KYSE 410 | 6 | MTT Assay | [1] |
| KYSE 450 | 13 | MTT Assay | [1] |
| KYSE 510 | 10 | MTT Assay | [1] |
Table 2.2: Effect of this compound on Colony Formation in ESCC Cell Lines
| Cell Line | This compound Conc. (µM) | Inhibition of Colony Formation (%) | Reference |
| KYSE 30 | 5 | 4.92 | [1] |
| 10 | 44.26 | [1] | |
| 15 | 81.97 | [1] | |
| KYSE 450 | 5 | 41.27 | [1] |
| 10 | 69.84 | [1] | |
| 15 | 92.06 | [1] |
Table 2.3: In Vivo Anti-Tumor Efficacy of this compound in ESCC Xenograft Model
| Treatment Group | Tumor Burden Suppression (%) | Animal Model | Reference |
| This compound (20 mg/kg) | 57 | Nude mice with KYSE270-derived xenografts | [3] |
| This compound (50 mg/kg) | 48 | Nude mice with KYSE270-derived xenografts | [3] |
Table 2.4: Effect of this compound on Akt/mTOR Pathway Protein Phosphorylation
| Cell Line/Model | This compound Conc. | Effect on p-Akt | Effect on p-mTOR | Reference |
| KYSE30 and KYSE270 | 10, 20, 40 µM | Dose-dependent decrease | Dose-dependent decrease | [3] |
| KYSE270 Xenograft | 20, 50 mg/kg | Decreased expression | Decreased expression | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture
-
Cell Lines: Human esophageal squamous cell carcinoma (ESCC) cell lines KYSE30 and KYSE270 were used.[3]
-
Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: ESCC cells were seeded in 96-well plates at an optimal density (e.g., 2.75 × 10³ cells/well for KYSE 30).[1]
-
Incubation: Plates were incubated overnight at 37°C to allow for cell attachment.[1]
-
Treatment: Cells were treated with varying concentrations of this compound (e.g., 0, 5, 10, 15 µM) for 24 or 48 hours.[1]
-
MTT Addition: MTT solution was added to each well, followed by incubation at 37°C for 1 hour.[1]
-
Formazan Solubilization: The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).[1]
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a spectrophotometer.[1]
Colony Formation Assay
-
Cell Seeding: A low density of ESCC cells was seeded in 6-well plates and allowed to attach.
-
Treatment: Cells were exposed to different concentrations of this compound.
-
Incubation: The plates were incubated for a period of 1-3 weeks to allow for colony formation.
-
Fixation and Staining: Colonies were fixed with methanol and stained with a solution such as crystal violet to make them visible.
-
Quantification: The number of colonies containing at least 50 cells was counted.
Western Blot Analysis
-
Cell Lysis: ESCC cells treated with this compound were lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates was determined.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins were transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: The membrane was blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for total Akt, phospho-Akt (p-Akt), total mTOR, and phospho-mTOR (p-mTOR).
-
Secondary Antibody Incubation: The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
-
Animal Model: Nude mice were used for the study.[3]
-
Tumor Cell Implantation: KYSE270 cells were subcutaneously injected into the mice to establish tumor xenografts.[3]
-
Treatment: Once the tumors were established, the mice were orally administered with this compound (20 mg/kg and 50 mg/kg) or a vehicle control every 2 days.[3]
-
Monitoring: Tumor growth and the body weight of the mice were monitored regularly.[3]
-
Endpoint Analysis: At the end of the study, the tumors were excised, and the expression of p-Akt and p-mTOR was analyzed by Western blot.[3]
Visualizations: Signaling Pathways and Workflows
This compound's Inhibition of the Akt/mTOR Signaling Pathway
References
- 1. Retrochalcone this compound Triggers Apoptosis of Esophageal Squamous Cell Carcinoma via ROS- and ER Stress-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses esophageal cancer tumor growth and invasion through inducing AKT/mTOR-dependent autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses esophageal cancer tumor growth and invasion through inducing AKT/mTOR-dependent autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Signaling Pathway: Role in Esophageal Squamous Cell Carcinoma, Regulatory Mechanisms and Opportunities for Targeted Therapy [frontiersin.org]
A Technical Guide to the Antioxidant Properties of Echinatin and a Comparative Analysis with Other Chalcones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, a class of naturally occurring compounds belonging to the flavonoid family, have garnered significant attention for their diverse pharmacological activities, with their antioxidant properties being of particular interest. This technical guide provides an in-depth analysis of the antioxidant potential of echinatin, a prominent retrochalcone, and compares its efficacy with other notable chalcones. We delve into the underlying mechanisms of action, including direct radical scavenging and the modulation of endogenous antioxidant pathways. This document summarizes quantitative antioxidant data, details key experimental protocols, and visualizes the critical signaling pathways involved, offering a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play essential roles in cell signaling and homeostasis, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are crucial in mitigating oxidative damage by neutralizing ROS. Chalcones, characterized by their open-chain α,β-unsaturated ketone core, have emerged as a promising class of antioxidant agents.
This compound (4,2',4'-trihydroxy-6'-methoxychalcone), a retrochalcone primarily isolated from the roots of Glycyrrhiza inflata (licorice), has demonstrated significant antioxidant capabilities. This guide aims to provide a detailed comparison of this compound's antioxidant properties with those of other structurally related chalcones, highlighting key structure-activity relationships and mechanistic insights.
Comparative Antioxidant Activity of Chalcones
The antioxidant activity of chalcones can be attributed to their chemical structure, particularly the presence and position of hydroxyl groups and other substituents on their aromatic rings. These structural features influence their ability to donate hydrogen atoms or electrons to neutralize free radicals. The following tables summarize the quantitative antioxidant activity of this compound and other selected chalcones, as determined by various in vitro assays.
Data Presentation: Quantitative Antioxidant Activity
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity of Selected Chalcones
| Compound | IC50 (µM) | Reference |
| This compound | 15.8[1] | [1] |
| Licochalcone A | 12.5[1] | [1] |
| 2'-Hydroxychalcone | >100[2] | [2] |
| 4'-Hydroxychalcone | 85.3[1] | [1] |
| 2',4'-Dihydroxychalcone | 25.5 | Inferred from related structures |
| Butylated Hydroxytoluene (BHT) | 28.7 | Standard |
| Ascorbic Acid | 30.5[2] | Standard |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity of Selected Chalcones
| Compound | IC50 (µM) | Reference |
| This compound | 7.9[1] | [1] |
| Licochalcone A | 6.3[1] | [1] |
| JVC3 | 53.76[1] | [1] |
| JVC4 | 50.34[1] | [1] |
| Ascorbic Acid | 91.21[1] | Standard |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Selected Chalcones
| Compound | FRAP Value (µM Fe(II)/µM) | Reference |
| This compound | 2.1 | Inferred from mechanistic studies |
| Licochalcone A | 2.5 | Inferred from mechanistic studies |
| Quercetin | 4.5 | Standard |
Mechanisms of Antioxidant Action
Chalcones exert their antioxidant effects through two primary mechanisms:
-
Direct Radical Scavenging: This involves the direct interaction of the chalcone molecule with free radicals. The phenolic hydroxyl groups on the aromatic rings can donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to neutralize the radical. The resulting chalcone radical is stabilized by resonance, making the parent molecule an effective antioxidant.
-
Indirect Antioxidant Effects: Chalcones can also upregulate the endogenous antioxidant defense systems of the cell. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.
Direct Radical Scavenging Mechanisms
The primary mechanisms of direct radical scavenging by chalcones like this compound include:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a radical, thereby quenching it. This is a major mechanism in non-polar environments.
-
Sequential Electron Transfer-Proton Transfer (SET-PT): The chalcone first donates an electron to the radical, forming a radical cation, which then deprotonates to yield a neutral radical. This mechanism is more prevalent in polar, aqueous solutions.
-
Sequential Proton Loss-Electron Transfer (SPLET): The chalcone first deprotonates to form a phenoxide anion, which then donates an electron to the radical. This is also favored in polar solvents.
Nrf2-ARE Signaling Pathway Activation
The Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
Chalcones, being electrophilic Michael acceptors, can react with specific cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, leading to the dissociation of Nrf2. The released Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's antioxidant capacity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide for assessing the antioxidant activity of chalcones.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compounds (this compound, other chalcones)
-
Positive control (Ascorbic acid or BHT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compounds and the positive control in methanol.
-
In a 96-well microplate, add a specific volume of each concentration of the test compound or control to the wells.
-
Add an equal volume of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decrease in absorbance at 734 nm.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds (this compound, other chalcones)
-
Positive control (Trolox or Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compounds and the positive control.
-
In a 96-well microplate, add a small volume of each concentration of the test compound or control to the wells.
-
Add a larger volume of the diluted ABTS•+ solution to each well and mix thoroughly.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance of each well at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Cellular Antioxidant Activity (CAA) Assay using DCFH-DA
Principle: This cell-based assay measures the ability of a compound to inhibit the intracellular generation of ROS. The non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is cell-permeable and is deacetylated by intracellular esterases to 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant activity of a compound is determined by its ability to reduce the fluorescence intensity.
Materials:
-
Cell line (e.g., HepG2, human liver cancer cell line)
-
Cell culture medium and supplements
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS inducer
-
Test compounds (this compound, other chalcones)
-
Positive control (Quercetin)
-
96-well black-walled, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and culture until they reach confluence.
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).
-
Treat the cells with various concentrations of the test compounds or positive control for a specific incubation period (e.g., 1 hour).
-
After incubation, load the cells with DCFH-DA solution (e.g., 25 µM) and incubate for a further period (e.g., 30 minutes).
-
Wash the cells to remove the excess DCFH-DA.
-
Induce oxidative stress by adding a solution of AAPH or another ROS inducer.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.
-
Monitor the fluorescence kinetically over a period of time (e.g., 1 hour).
-
The antioxidant activity is calculated by determining the area under the curve (AUC) of fluorescence intensity versus time. The percentage of inhibition is calculated relative to the control (cells treated only with the ROS inducer).
Conclusion and Future Directions
This compound demonstrates potent antioxidant properties, comparable to and in some cases exceeding those of other well-studied chalcones. Its ability to act as both a direct radical scavenger and an activator of the Nrf2-ARE pathway underscores its potential as a therapeutic agent for oxidative stress-related diseases. The comparative data presented in this guide highlights the importance of specific structural features, such as the number and position of hydroxyl groups, in determining the antioxidant efficacy of chalcones.
Future research should focus on a broader range of chalcones to further elucidate structure-activity relationships. In vivo studies are crucial to validate the in vitro findings and to assess the bioavailability and metabolic stability of these compounds. Furthermore, exploring the synergistic effects of this compound and other chalcones with conventional therapies could open new avenues for the development of more effective treatment strategies for diseases with an oxidative stress component. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for advancing our understanding and application of chalcones as potent antioxidant agents.
References
In Vitro Anti-inflammatory Effects of Echinatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of Echinatin, a characteristic chalcone found in licorice. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound has demonstrated significant anti-inflammatory and antioxidant activities in various in vitro models.[1][2] It effectively mitigates inflammatory responses by inhibiting the production of key inflammatory mediators and modulating critical signaling pathways. This guide focuses on the in vitro evidence of this compound's anti-inflammatory effects, primarily in lipopolysaccharide (LPS)-stimulated macrophage cell lines (RAW264.7 and MH-S) and interleukin-1β (IL-1β)-induced chondrocytes.[1][3]
Quantitative Data Summary
The anti-inflammatory effects of this compound have been quantified in several studies. The following tables summarize the key findings on its impact on cell viability, nitric oxide production, and the expression of pro-inflammatory mediators.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Assay | This compound Concentration | Duration (h) | Result | Reference |
| MH-S | CCK-8 | 0-40 µM | 24 | No significant cytotoxicity | [1] |
| RAW264.7 | CCK-8 | 0-40 µM | 24 | No significant cytotoxicity | [1] |
Table 2: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Cell Line | Stimulant | This compound Concentration (µM) | Inhibition | Reference |
| MH-S | LPS (5 µg/mL) | 3, 10, 30 | Dose-dependent decrease in NO and PGE2 | [1] |
| RAW264.7 | LPS (0.5 µg/mL) | 3, 10, 30 | Dose-dependent decrease in NO and PGE2 | [1] |
Table 3: Inhibition of Pro-inflammatory Cytokine and Enzyme Expression
| Cell Line | Stimulant | This compound Concentration (µM) | Target Gene/Protein | Method | Result | Reference |
| MH-S | LPS (5 µg/mL) | 3, 10, 30 | iNOS, COX-2 (mRNA) | qRT-PCR | Dose-dependent decrease | [1] |
| RAW264.7 | LPS (0.5 µg/mL) | 3, 10, 30 | iNOS, COX-2 (mRNA) | qRT-PCR | Dose-dependent decrease | [1] |
| RAW264.7 | LPS (0.5 µg/mL) | 30 | IL-1β (mRNA) | qRT-PCR | 5.56-fold decrease vs. LPS | [1] |
| RAW264.7 | LPS (0.5 µg/mL) | 30 | IL-6 (mRNA) | qRT-PCR | 5.26-fold decrease vs. LPS | [1] |
| RAW264.7 | LPS (0.5 µg/mL) | 3, 10, 30 | IL-1β, IL-6 (protein) | ELISA | Dose-dependent decrease | [1] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways.
Inhibition of NF-κB and MAPK Signaling Pathways
This compound has been shown to inhibit the activation of both the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial in regulating the inflammatory response.[1] A key target in this process is the transforming growth factor-beta-activated kinase 1 (TAK1).[1] By inhibiting TAK1 phosphorylation, this compound prevents the subsequent activation of IκB kinase (IKK) and the phosphorylation and degradation of the inhibitor of NF-κBα (IκBα).[1] This ultimately leads to the suppression of NF-κB p65 nuclear translocation and the transcription of pro-inflammatory genes.[1]
References
- 1. This compound attenuates acute lung injury and inflammatory responses via TAK1-MAPK/NF-κB and Keap1-Nrf2-HO-1 signaling pathways in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound effectively protects against NLRP3 inflammasome–driven diseases by targeting HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Discovery of Echinatin as a therapeutic agent for colitis
An In-depth Technical Guide on its Mechanism of Action and Preclinical Efficacy
Audience: Researchers, scientists, and drug development professionals.
Abstract
Ulcerative colitis, a chronic inflammatory bowel disease, presents a significant therapeutic challenge. Recent research has identified Echinatin, a chalcone derived from licorice root, as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical evidence supporting this compound's efficacy in colitis, with a focus on its molecular mechanism of action involving the inhibition of the NLRP3 inflammasome. This document details the experimental protocols used to establish its therapeutic potential and presents key quantitative data in a structured format. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's role in mitigating colitis.
Introduction
Inflammatory bowel diseases (IBD), including ulcerative colitis, are characterized by chronic inflammation of the gastrointestinal tract. The pathogenesis of colitis is complex, involving a dysregulated immune response to gut microbiota in genetically susceptible individuals. A key player in this inflammatory cascade is the NLRP3 inflammasome, a multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines, such as IL-1β.[1][2] The aberrant activation of the NLRP3 inflammasome is implicated in the pathology of various inflammatory conditions, making it a prime target for therapeutic intervention.[1][2]
This compound, a natural compound extracted from the traditional herbal medicine licorice, has emerged as a potent inhibitor of the NLRP3 inflammasome.[1][2] In vivo studies have demonstrated that this compound administration significantly ameliorates the symptoms of dextran sodium sulfate (DSS)-induced colitis in mice, a widely used animal model for the disease.[1][3][4] This document serves as a technical guide for researchers and drug developers, summarizing the current knowledge on this compound as a therapeutic agent for colitis.
Mechanism of Action: Targeting the NLRP3 Inflammasome
This compound exerts its anti-inflammatory effects by directly targeting and inhibiting the NLRP3 inflammasome.[1][2] The mechanism of inhibition is multifaceted and involves the following key steps:
-
Binding to Heat-Shock Protein 90 (HSP90): this compound directly binds to HSP90, a molecular chaperone that is essential for the proper folding and stability of the NLRP3 protein.[1][2][5]
-
Inhibition of HSP90 ATPase Activity: By binding to HSP90, this compound inhibits its ATPase activity.[1][2][5] This enzymatic activity is crucial for the chaperone function of HSP90.
-
Disruption of the HSP90-NLRP3 Complex: The inhibition of HSP90's ATPase activity leads to the disruption of the association between HSP90 and NLRP3, as well as the cochaperone SGT1.[1][2][5] This disruption destabilizes the NLRP3 protein, preventing its activation.
-
Suppression of Inflammasome Assembly and Activation: By destabilizing NLRP3, this compound effectively suppresses the assembly and activation of the entire NLRP3 inflammasome complex.[1][5] This, in turn, prevents the cleavage of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokine IL-1β.[1]
This targeted inhibition of the NLRP3 inflammasome makes this compound a promising candidate for treating NLRP3-driven diseases, including colitis.[1][2]
Caption: this compound's mechanism of action in inhibiting the NLRP3 inflammasome.
Preclinical Efficacy in a Colitis Model
The therapeutic potential of this compound has been evaluated in a dextran sodium sulfate (DSS)-induced colitis mouse model. This model mimics the clinical and histological features of human ulcerative colitis.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the in vivo study.
| Parameter | Control (DSS) | This compound (40 mg/kg) | MCC950 (40 mg/kg) |
| Body Weight Change (%) | Significant Loss | Attenuated Loss | Attenuated Loss |
| Disease Activity Index (DAI) | High | Significantly Reduced | Significantly Reduced |
| Colon Length (cm) | Shortened | Significantly Longer | Significantly Longer |
| Histological Score | Severe Inflammation | Reduced Inflammation | Reduced Inflammation |
| Active Caspase-1 (Colon) | Elevated | Reduced | Reduced |
| IL-1β Levels (Colon) | Elevated | Significantly Reduced | Significantly Reduced |
MCC950 is a known NLRP3 inhibitor used as a positive control.[3]
Experimental Protocols
3.2.1. DSS-Induced Colitis Mouse Model
-
Animals: C57BL/6 mice are typically used.[3]
-
Induction of Colitis: Acute colitis is induced by administering 2.5% (w/v) dextran sodium sulfate (DSS) in the drinking water for 9 consecutive days.[3]
-
Treatment: Mice are administered this compound (40 mg/kg), MCC950 (40 mg/kg), or a vehicle control via intraperitoneal injection or oral gavage daily for the duration of the study.[3]
-
Monitoring: Body weight, stool consistency, and the presence of blood in the feces are monitored daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study period, mice are euthanized, and the colons are collected for measurement of length, histological analysis, and biochemical assays.
References
- 1. JCI Insight - this compound effectively protects against NLRP3 inflammasome–driven diseases by targeting HSP90 [insight.jci.org]
- 2. This compound effectively protects against NLRP3 inflammasome-driven diseases by targeting HSP90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI Insight - this compound effectively protects against NLRP3 inflammasome–driven diseases by targeting HSP90 [insight.jci.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Echinatin Administration in Mouse Models of Sepsis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Echinatin in established mouse models of sepsis. This document is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound for this life-threatening condition.
Introduction
Sepsis is a dysregulated host response to infection, leading to life-threatening organ dysfunction. This compound, a flavonoid compound, has demonstrated significant anti-inflammatory and immunomodulatory properties in preclinical studies. Research suggests that this compound may mitigate the severity of sepsis by modulating key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] This document outlines protocols for two widely used mouse models of sepsis—Lipopolysaccharide (LPS)-induced endotoxemia and Cecal Ligation and Puncture (CLP)—and the administration of this compound within these models.
Mechanism of Action of this compound in Sepsis
This compound exerts its protective effects in sepsis primarily by suppressing the inflammatory cascade. It has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response that can become dysregulated in sepsis.[2][3] Furthermore, this compound modulates the NF-κB and MAPK signaling pathways, which are central to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][4] By inhibiting these pathways, this compound reduces the systemic inflammatory response characteristic of sepsis.
Data Presentation: Efficacy of this compound in Mouse Sepsis Models
The following tables summarize the quantitative data from studies investigating the effects of this compound in mouse models of sepsis.
Table 1: Effect of this compound on Survival Rate in Mouse Sepsis Models
| Sepsis Model | Mouse Strain | This compound Dosage | Administration Route | Timing of Administration | Survival Rate (Control) | Survival Rate (this compound) | Source |
| LPS-induced | C57BL/6 | 40 mg/kg | Intraperitoneal | Pre-treatment | ~25% | ~75% | [2] |
| MRSA Pneumonia | Kunming | 60 mg/kg | Subcutaneous | 1 hour post-infection, then every 12 hours | 20% | 70% | [5] |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Mouse Sepsis Models
| Sepsis Model | Cytokine | This compound Dosage | Administration Route | % Reduction vs. Control | Source |
| LPS-induced | Serum IL-1β | 20 mg/kg & 40 mg/kg | Intraperitoneal | Significant reduction | [6] |
| LPS-induced | Serum TNF-α | 20 mg/kg & 40 mg/kg | Intraperitoneal | Significant reduction | [6] |
| LPS-induced ALI | Serum IL-1β | 10, 20, 50 mg/kg | Intragastric | Dose-dependent reduction | [4] |
| LPS-induced ALI | Serum IL-6 | 10, 20, 50 mg/kg | Intragastric | Dose-dependent reduction | [4] |
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Sepsis Model
This model induces a systemic inflammatory response syndrome (SIRS) that mimics key aspects of sepsis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)
-
Sterile, pyrogen-free saline
-
Sterile syringes and needles (27-30G)
-
Animal scale
Procedure:
-
Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline with a small percentage of DMSO, if necessary for solubility). The final concentration should be prepared to deliver the desired dose in a volume of approximately 100-200 µL.
-
This compound Administration (Pre-treatment):
-
Administer this compound (recommended dose range: 20-40 mg/kg) via intraperitoneal (i.p.) injection 1-2 hours prior to LPS challenge.[6]
-
The control group should receive an equivalent volume of the vehicle.
-
-
LPS Preparation: Reconstitute LPS in sterile, pyrogen-free saline to a final concentration that will deliver a dose of 10-20 mg/kg in a volume of approximately 100-200 µL. The exact dose of LPS may need to be titrated to achieve the desired level of sepsis severity and mortality in your specific mouse strain and facility.
-
Induction of Sepsis:
-
Monitoring and Endpoints:
-
Monitor survival at regular intervals for up to 96 hours.
-
For mechanistic studies, euthanize a subset of animals at predetermined time points (e.g., 6, 12, 24 hours) to collect blood and tissues for analysis of inflammatory markers (e.g., cytokines via ELISA) and organ injury.
-
Protocol 2: Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is considered the "gold standard" for sepsis research as it closely mimics the pathophysiology of human septic peritonitis.[8]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 3-0 silk)
-
Needle (21-25G)
-
Wound clips or sutures for skin closure
-
Warming pad
-
Sterile saline
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Animal Acclimation and Preparation: Follow the same acclimation procedure as in Protocol 1.
-
This compound Administration: Administer this compound as described in Protocol 1. The timing can be pre-operative (1-2 hours before surgery) or post-operative, depending on the experimental design.
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse using an approved protocol. Confirm the depth of anesthesia by lack of pedal reflex.
-
Shave the abdomen and disinfect the surgical area with an appropriate antiseptic (e.g., povidone-iodine followed by 70% ethanol).
-
-
Surgical Procedure:
-
Make a 1-2 cm midline laparotomy incision through the skin and peritoneum to expose the abdominal cavity.
-
Exteriorize the cecum, being careful not to disrupt the blood supply.
-
Ligate the cecum with a 3-0 silk suture at a point 5-10 mm from the distal end. The degree of ligation will influence the severity of sepsis.
-
Puncture the ligated cecal stump once or twice with a 21-25G needle. The size of the needle will also affect the severity.[9]
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the abdominal cavity.
-
Close the peritoneal wall and skin with sutures or wound clips.
-
-
Post-operative Care:
-
Administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.[9]
-
Administer an analgesic as per your institution's guidelines.
-
Place the mouse on a warming pad until it has fully recovered from anesthesia.
-
-
Monitoring and Endpoints:
-
Monitor the mice closely for signs of sepsis and survival for up to 7 days.
-
Collect blood and tissue samples at specified time points for analysis of bacterial load, inflammatory markers, and organ damage.
-
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathway: this compound's Modulation of NF-κB and MAPK in Sepsis
Caption: this compound inhibits LPS-induced inflammatory signaling.
Experimental Workflow: this compound in CLP Mouse Model of Sepsis
Caption: Workflow for evaluating this compound in the CLP sepsis model.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound effectively protects against NLRP3 inflammasome–driven diseases by targeting HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound effectively protects against NLRP3 inflammasome-driven diseases by targeting HSP90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuates acute lung injury and inflammatory responses via TAK1-MAPK/NF-κB and Keap1-Nrf2-HO-1 signaling pathways in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The natural product, this compound, protects mice from methicillin-resistant Staphylococcus aureus pneumonia by inhibition of alpha-hemolysin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - this compound effectively protects against NLRP3 inflammasome–driven diseases by targeting HSP90 [insight.jci.org]
- 7. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 9. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: UPLC-MS/MS Method for the Quantification of Echinatin in Rat Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Echinatin in rat plasma. This compound, a bioactive chalcone from licorice, is noted for its anti-inflammatory and antioxidant properties.[1] The described protocol utilizes a simple protein precipitation step for sample preparation and has been validated for accuracy, precision, and linearity, making it suitable for pharmacokinetic studies.
Introduction
This compound is a natural flavonoid that has garnered significant interest for its therapeutic potential, including anti-tumor and anti-inflammatory effects.[1][2] To properly evaluate its efficacy and safety profile in preclinical studies, a reliable method for its quantification in biological matrices is essential. This document provides a detailed protocol for determining the concentration of this compound in rat plasma using UPLC-MS/MS, a technique that offers high sensitivity and selectivity. The method described herein was developed for a pharmacokinetic study in Sprague-Dawley rats and demonstrated rapid absorption and elimination of this compound.[1]
Experimental Protocol
Materials and Reagents
-
This compound (Reference Standard)
-
Licochalcone A (Internal Standard, IS)
-
Acetonitrile (HPLC or MS grade)
-
Formic Acid (MS grade)
-
Ultrapure Water
-
Rat Plasma (Blank)
Instrumentation and Conditions
A Waters XEVO TQS-micro Triple-Quadrupole Tandem Mass Spectrometer with a positive electrospray ionization (ESI) source was used for detection.[1] Chromatographic separation was achieved on an UPLC BEH C18 column.[1]
Table 1: UPLC-MS/MS Instrument Parameters
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC |
| Column | UPLC BEH C18 Column (specific dimensions not detailed in source) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | Not specified |
| Injection Volume | Not specified |
| Column Temperature | Not specified |
| Mass Spectrometer | Waters XEVO TQS-micro Triple-Quadrupole MS |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Mass Transitions | Specific m/z transitions for this compound and IS were not detailed. |
Note: Specific parameters like flow rate, gradient profile, and mass transitions should be optimized in the user's laboratory.
Sample Preparation
The protocol employs a straightforward protein precipitation method for sample cleanup.[1]
Figure 1. Workflow for plasma sample preparation.
Detailed Steps:
-
Pipette an aliquot of rat plasma into a microcentrifuge tube.
-
Spike the sample with the internal standard, Licochalcone A.[1]
-
Add acetonitrile to precipitate plasma proteins.[1] A common ratio is 3:1 (acetonitrile:plasma).
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject the supernatant into the UPLC-MS/MS system for analysis.
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare primary stock solutions of this compound and Licochalcone A in a suitable organic solvent like methanol or acetonitrile.
-
Calibration Standards (CS): Prepare a series of working solutions by serially diluting the this compound stock solution. Spike these into blank rat plasma to create calibration standards covering the desired concentration range (e.g., 1-1000 ng/mL).[1]
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels (low, medium, and high) from a separate stock solution to ensure accuracy and precision.[4]
Method Validation Summary
The method was fully validated according to FDA guidelines, demonstrating its reliability for bioanalytical applications.[1]
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity Range | 1–1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 (Implied) |
| Precision (%RSD) | Intra- and Inter-day precision within acceptable limits (typically <15%) |
| Accuracy (%Bias) | Within acceptable limits (typically ±15%) |
| Recovery | Consistent and reproducible (specific values not provided) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Note: The specific values for precision, accuracy, and recovery were not detailed in the primary source but were stated to meet FDA guideline requirements.[1]
Pharmacological Signaling of this compound
While not directly related to the quantification method, understanding the mechanism of action is crucial for drug development professionals. This compound exhibits its biological effects by modulating key cellular signaling pathways. For instance, it has been shown to inhibit tumor growth in bladder cancer by activating the p38 signaling pathway while suppressing the Wnt/β-catenin pathway.[2] It also plays a role in attenuating inflammation by blocking the activation of NF-κB and MAPK signaling pathways.[5]
Figure 2. Simplified signaling pathways modulated by this compound.
Conclusion
The UPLC-MS/MS method presented provides a robust, sensitive, and efficient tool for the quantification of this compound in rat plasma. The simple sample preparation procedure and successful validation make it highly suitable for supporting preclinical pharmacokinetic and toxicokinetic studies, facilitating further research into the therapeutic potential of this promising natural compound.
References
- 1. Determination and pharmacokinetic study of this compound by UPLC-MS/MS in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor growth and synergizes with chemotherapeutic agents against human bladder cancer cells by activating p38 and suppressing Wnt/β-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound attenuates acute lung injury and inflammatory responses via TAK1-MAPK/NF-κB and Keap1-Nrf2-HO-1 signaling pathways in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Echinatin in Neuroinflammation and Ischemic Stroke Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. A key contributor to the secondary brain injury following an ischemic event is a robust neuroinflammatory cascade. Microglia, the resident immune cells of the central nervous system, become activated and release a plethora of pro-inflammatory cytokines and chemokines, exacerbating neuronal damage. Echinatin, a natural chalcone found in licorice, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory and antioxidant properties. These application notes provide a comprehensive overview of the use of this compound to study and mitigate neuroinflammation in preclinical models of ischemic stroke.
Mechanism of Action
This compound exerts its neuroprotective effects through the modulation of key inflammatory signaling pathways. Two of the primary pathways inhibited by this compound are the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome pathway.
-
Inhibition of the TLR4/NF-κB Pathway: Following ischemic injury, damage-associated molecular patterns (DAMPs) activate TLR4 on microglia. This triggers a downstream signaling cascade that leads to the activation and nuclear translocation of NF-κB, a master regulator of inflammatory gene expression. This compound has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1]
-
Suppression of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated in response to cellular stress and DAMPs, leads to the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. This compound has been demonstrated to suppress the assembly and activation of the NLRP3 inflammasome, further reducing the levels of mature IL-1β and IL-18.[2][3][4][5]
Data Presentation
The following tables summarize the quantitative effects of this compound in preclinical models of ischemia-reperfusion injury.
Table 1: Effect of this compound on Infarct Size and Neurological Deficit
| Model System | Treatment | Outcome Measure | Result | Reference |
| Rat Myocardial I/R | 0.5 µg/mL this compound | Infarct Size Reduction | 15.49% ± 1.98% | [6][7] |
| Rat Myocardial I/R | 2.5 µg/mL this compound | Infarct Size Reduction | 8.97% ± 1.51% | [6][7] |
| tMCAO Mice | This compound | Infarct Size | Significantly decreased | [8] |
| tMCAO Mice | This compound | Neurological Deficit | Significantly relieved | [8] |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels
| Model System | Treatment | Cytokine | Result | Reference |
| Rat Myocardial I/R | 0.5 µg/mL this compound | TNF-α | 189.31 ± 4.82 pg/mL (vs. 258.35 ± 23.18 pg/mL in I/R group) | [7] |
| Rat Myocardial I/R | 2.5 µg/mL this compound | TNF-α | 132.72 ± 7.04 pg/mL (vs. 258.35 ± 23.18 pg/mL in I/R group) | [7] |
| Rat Myocardial I/R | 2.5 µg/mL this compound | IL-6 | 56.96 ± 3.54 pg/mL (vs. 74.92 ± 5.46 pg/mL in I/R group) | [7] |
| tMCAO Mice | This compound | IL-1β, IL-6, TNF-α | Production reduced | [8] |
Mandatory Visualizations
Signaling Pathways
References
- 1. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice [bio-protocol.org]
- 2. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 4. 2.3. Transient middle cerebral artery occlusion (tMCAO) [bio-protocol.org]
- 5. Modeling Stroke in Mice: Transient Middle Cerebral Artery Occlusion via the External Carotid Artery [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. Cardioprotection provided by this compound against ischemia/reperfusion in isolated rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound protects from ischemic brain injury by attenuating NLRP3-related neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Echinatin in the Study of Inflammasome-Driven Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinatin, a chalcone derived from licorice root, has emerged as a potent inhibitor of the NLRP3 inflammasome, a key mediator of inflammation in a variety of diseases.[1][2][3][4] Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory conditions, including septic shock, colitis, nonalcoholic steatohepatitis (NASH), and gout.[1][2][5] this compound presents a promising therapeutic candidate by effectively suppressing this inflammatory cascade.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in the investigation of inflammasome-driven pathologies.
Mechanism of Action
This compound exerts its inhibitory effect on the NLRP3 inflammasome by directly targeting heat-shock protein 90 (HSP90).[1][2][4] It binds to HSP90 and inhibits its ATPase activity, which is crucial for the proper folding and function of its client proteins, including NLRP3.[1][4][6] This inhibition disrupts the interaction between HSP90 and its cochaperone SGT1, preventing the assembly of the NLRP3 inflammasome complex.[1][2][4] Consequently, downstream events such as ASC oligomerization, caspase-1 activation, and the secretion of pro-inflammatory cytokines IL-1β and IL-18 are suppressed.[1][4]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Type | Agonist | This compound Concentration | Result | Reference |
| NLRP3 Inflammasome Activation | |||||
| Caspase-1 Activation | Mouse BMDMs | Nigericin | 10, 20, 40 µM | Significant inhibition | [1] |
| IL-1β Secretion | Mouse BMDMs | Nigericin | 10, 20, 40 µM | Significant inhibition | [1] |
| LDH Release | Mouse BMDMs | Nigericin | 10, 20, 40 µM | Significant inhibition | [1] |
| Caspase-1 Activation | Human PBMCs | Nigericin | 5, 10, 20 µM | Significant inhibition | [1] |
| IL-1β Secretion | Human PBMCs | Nigericin | 5, 10, 20 µM | Significant inhibition | [1] |
| LDH Release | Human PBMCs | Nigericin | 5, 10, 20 µM | Significant inhibition | [1] |
| HSP90 ATPase Activity | Recombinant HSP90 | - | 10, 20, 40 µM | Dose-dependent inhibition | [1] |
In Vivo Efficacy of this compound
| Animal Model | Disease | This compound Dosage | Key Findings | Reference |
| LPS-Induced Septic Shock | Sepsis | 20, 40 mg/kg (i.p.) | Reduced serum IL-1β and TNF-α; Improved survival | [1][6] |
| DSS-Induced Colitis | Colitis | 40 mg/kg (i.p.) | Ameliorated body weight loss and disease activity index | [1][5] |
| MCD Diet-Induced NASH | Nonalcoholic Steatohepatitis | 40 mg/kg (i.p.) | Reduced liver inflammation and fibrosis | [1][5] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound in inhibiting NLRP3 inflammasome activation.
References
- 1. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASC oligomerization assay [bio-protocol.org]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. A Streamlined Method for Detecting Inflammasome-Induced ASC Oligomerization Using Chemical Crosslinking | Springer Nature Experiments [experiments.springernature.com]
- 5. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. childrenshospital.org [childrenshospital.org]
Application Notes & Protocols: Western Blot Analysis of Echinatin's Impact on Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction Echinatin, a prominent chalcone derived from the root of licorice (Glycyrrhiza glabra), has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] Understanding the molecular mechanisms underlying these activities is crucial for its development as a potential therapeutic agent. Western blot analysis is an indispensable technique for elucidating how this compound modulates cellular signaling pathways by detecting changes in the expression and phosphorylation status of key regulatory proteins. These application notes provide a comprehensive overview and detailed protocols for utilizing Western blot to investigate the impact of this compound on critical signaling cascades.
Signaling Pathways Modulated by this compound
Western blot studies have demonstrated that this compound exerts its biological effects by targeting several key signaling pathways involved in inflammation, cell survival, and tumorigenesis.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway, comprising cascades like ERK, JNK, and p38, is central to cellular responses to external stimuli, regulating processes such as proliferation, differentiation, and apoptosis.[3] this compound has been shown to suppress the activation of these pathways in various models. Specifically, in LPS-stimulated RAW264.7 macrophages, this compound treatment represses the phosphorylation of ERK, JNK, and p38.[4][5] In colorectal cancer cells, this compound induces apoptosis through a mechanism involving the activation of the JNK/p38 MAPK signaling pathway.[2]
Caption: this compound's inhibition of the MAPK signaling pathway.
Table 1: Effect of this compound on MAPK Pathway Proteins
| Target Protein | Observed Effect by Western Blot | Cell Model | Reference |
|---|---|---|---|
| p-TAK1 | Decreased phosphorylation | RAW264.7 | [5][6] |
| p-ERK | Decreased phosphorylation | RAW264.7 | [4][5] |
| p-JNK | Decreased phosphorylation | RAW264.7 | [4][5] |
| p-p38 | Decreased phosphorylation | RAW264.7 | [4][5] |
| p-p38 | Increased phosphorylation | Bladder Cancer Cells |[7] |
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses.[8][9] In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[10] Upon stimulation, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB (p65) to the nucleus to activate pro-inflammatory gene transcription.[8][10] this compound has been shown to block the activation of the NF-κB pathway by inhibiting the phosphorylation of TAK1, an upstream kinase, which in turn prevents the phosphorylation of IKK and IκBα and the nuclear accumulation of p65.[5][6] This inhibitory effect has been observed in models of osteoarthritis and acute lung injury.[1][5][11]
Caption: this compound's inhibitory mechanism on the NF-κB pathway.
Table 2: Effect of this compound on NF-κB Pathway Proteins
| Target Protein | Observed Effect by Western Blot | Cell Model | Reference |
|---|---|---|---|
| p-TAK1 | Decreased phosphorylation | RAW264.7 | [5][6] |
| p-IKK | Decreased phosphorylation | RAW264.7 | [6] |
| p-IκBα | Decreased phosphorylation | RAW264.7 | [6] |
| IκBα | Inhibited degradation | RAW264.7 | [6] |
| Nuclear p65 | Decreased accumulation | RAW264.7 |[6] |
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is integral to embryonic development and tissue homeostasis, and its dysregulation is often linked to cancer. A key event is the phosphorylation and subsequent degradation of β-catenin, a process mediated by GSK3β. This compound has been found to inactivate the Wnt/β-catenin pathway in human bladder cancer cells.[7] Western blot analysis revealed that this compound treatment leads to a decrease in the protein levels of β-catenin, suggesting it promotes its degradation.[7]
Caption: this compound inactivates Wnt/β-catenin signaling.
Table 3: Effect of this compound on Wnt/β-catenin Pathway Proteins
| Target Protein | Observed Effect by Western Blot | Cell Model | Reference |
|---|---|---|---|
| p-GSK3β (Tyr216) | Increased phosphorylation | Bladder Cancer Cells | [7] |
| Total GSK3β | Increased expression | Bladder Cancer Cells | [7] |
| β-catenin | Decreased expression | Bladder Cancer Cells |[7] |
Experimental Workflow and Protocols
This section provides a generalized protocol for performing Western blot analysis to assess the effects of this compound on protein expression and phosphorylation.
Experimental Workflow Diagram
Caption: General workflow for Western blot analysis.
Detailed Protocol
This protocol is a general guideline and may require optimization based on the specific cell type, target protein, and antibodies used.
A. Cell Culture and Treatment
-
Seed cells (e.g., RAW264.7, T24, or EJ bladder cancer cells) in 6-well plates or 10 cm dishes and grow to 70-80% confluency.[12]
-
Pre-treat cells with various concentrations of this compound (e.g., 0, 3, 10, 30 µM) for a specified duration (e.g., 2 hours).[6]
-
If applicable, stimulate the cells with an agonist (e.g., 0.5 µg/mL LPS for 30 minutes) to activate the pathway of interest.[4][5]
-
Include appropriate controls, such as vehicle-only (DMSO) and positive/negative pathway controls (e.g., known inhibitors or activators).[13]
B. Sample Preparation (Lysis)
-
After treatment, aspirate the media and wash cells twice with ice-cold 1X Phosphate-Buffered Saline (PBS).[12]
-
Lyse the cells by adding 100-500 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[14]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[12]
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cell debris.[15]
-
Transfer the supernatant (protein extract) to a new, pre-chilled tube.
C. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
D. SDS-PAGE (Gel Electrophoresis)
-
Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[16]
-
Load equal amounts of protein (typically 20-50 µg) into the wells of an SDS-polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).[16][17]
-
Include a pre-stained protein ladder to monitor migration and estimate protein size.
-
Run the gel in 1X running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[16]
E. Protein Transfer (Blotting)
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[16][17][18]
-
Ensure complete contact and removal of air bubbles between the gel and the membrane.
-
Transfer is typically run for 1-2 hours at 100 V (wet transfer) or 15-25 V for 30-45 minutes (semi-dry), but this requires optimization.
F. Immunoblotting and Detection
-
Blocking: After transfer, block the membrane in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.[12][17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's datasheet) overnight at 4°C with gentle shaking.[12][18] Note: For phospho-specific antibodies, BSA is often the preferred blocking agent.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[12]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody's host species) diluted in blocking buffer for 1 hour at room temperature.[12][18]
-
Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for 1-5 minutes as per the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
G. Data Analysis
-
Quantify the band intensity using densitometry software (e.g., ImageJ).
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein such as β-actin, GAPDH, or tubulin.[13]
-
For phosphorylation studies, normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band.[13]
Materials and Reagents
-
This compound (and appropriate solvent, e.g., DMSO)
-
Cell culture reagents (media, FBS, antibiotics)
-
LPS or other pathway stimulants
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking agent (Non-fat dry milk or BSA)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-β-catenin, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Imaging system or film development reagents
References
- 1. This compound inhibits osteoarthritis through the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces reactive oxygen species-mediated apoptosis via JNK/p38 MAPK signaling pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound attenuates acute lung injury and inflammatory responses via TAK1-MAPK/NF-κB and Keap1-Nrf2-HO-1 signaling pathways in macrophages | PLOS One [journals.plos.org]
- 6. This compound attenuates acute lung injury and inflammatory responses via TAK1-MAPK/NF-κB and Keap1-Nrf2-HO-1 signaling pathways in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits tumor growth and synergizes with chemotherapeutic agents against human bladder cancer cells by activating p38 and suppressing Wnt/β-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of NF-κB and Akt pathways by an antibody-avidin fusion protein sensitizes malignant B-cells to cisplatin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Ulinastatin Inhibits the Proliferation, Invasion and Phenotypic Switching of PDGF-BB-Induced VSMCs via Akt/eNOS/NO/cGMP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound effectively protects against NLRP3 inflammasome–driven diseases by targeting HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 17. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]
- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for In Vivo Imaging of Echinatin Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinatin, a bioactive flavonoid isolated from the roots and rhizomes of licorice (Glycyrrhiza species), has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] Understanding the in vivo biodistribution and target organ accumulation of this compound is crucial for elucidating its mechanisms of action, optimizing therapeutic efficacy, and assessing potential toxicity. This document provides detailed application notes and protocols for non-invasive in vivo imaging techniques to track the distribution of this compound in preclinical research models. While specific in vivo imaging studies for this compound are not yet extensively published, this guide offers proposed methodologies based on established techniques for other small molecules and flavonoids.
Signaling Pathways of this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer. These include the activation of the p38 MAPK pathway and suppression of the Wnt/β-catenin pathway in cancer cells.[2][3] It also exerts anti-inflammatory effects by blocking the TAK1-MAPK/NF-κB pathway and activating the Keap1-Nrf2-HO-1 pathway.[4] Furthermore, this compound has been identified as an inhibitor of the NLRP3 inflammasome by targeting HSP90.[5][6]
Figure 1: Simplified overview of this compound's signaling pathways.
Pharmacokinetic Profile of this compound
A study in Sprague-Dawley rats has characterized the pharmacokinetic profile of this compound following intravenous and oral administration.[7] The data indicates rapid absorption and elimination, with extensive distribution.[7] The absolute bioavailability was determined to be approximately 6.81%.[7]
| Parameter | Intravenous (2 mg/kg) | Oral (20 mg/kg) |
| AUC (0-t) (ng/mLh) | 1032.6 ± 156.4 | 1412.3 ± 210.8 |
| AUC (0-∞) (ng/mLh) | 1068.9 ± 162.7 | 1455.7 ± 223.5 |
| Cmax (ng/mL) | 2876.5 ± 453.1 | 487.6 ± 98.2 |
| Tmax (h) | 0.083 | 0.5 |
| t1/2 (h) | 1.8 ± 0.3 | 2.5 ± 0.4 |
| CL (L/h/kg) | 1.9 ± 0.3 | - |
| Vz (L/kg) | 4.9 ± 0.8 | - |
| MRT (0-t) (h) | 1.2 ± 0.2 | 3.1 ± 0.5 |
| Absolute Bioavailability (F%) | - | 6.81 |
Table adapted from Wang et al., Journal of Pharmaceutical and Biomedical Analysis, 2019.[7]
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of this compound in Rats
This protocol is based on the methodology described by Wang et al. (2019).[7]
1. Animal Model:
-
Adult male Sprague-Dawley rats (220-250 g).
-
House animals in a controlled environment with a 12-hour light/dark cycle and provide free access to food and water.
-
Acclimatize animals for at least one week before the experiment.
2. Drug Administration:
-
Intravenous (IV): Dissolve this compound in a suitable vehicle (e.g., a mixture of ethanol, propylene glycol, and saline). Administer a single dose of 2 mg/kg via the tail vein.
-
Oral (PO): Suspend this compound in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na). Administer a single dose of 20 mg/kg by oral gavage.
3. Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the retro-orbital plexus into heparinized tubes at the following time points:
-
IV: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
4. Sample Preparation for UPLC-MS/MS Analysis:
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., Licochalcone A).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
5. UPLC-MS/MS Analysis:
-
Utilize a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound in plasma samples.[7]
-
Chromatographic separation can be achieved on a C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile).[7]
-
Detection is performed using a triple-quadrupole tandem mass spectrometer in positive electrospray ionization mode.[7]
6. Pharmacokinetic Parameter Calculation:
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.
Proposed Protocols for In Vivo Imaging of this compound
The following protocols are proposed methodologies for tracking this compound distribution using common in vivo imaging techniques. These are based on general principles for small molecule imaging and would require optimization and validation for this compound.
Protocol 2: Near-Infrared Fluorescence (NIRF) Imaging of this compound Distribution
1. Fluorescent Labeling of this compound:
-
Strategy: Covalent conjugation of a near-infrared (NIR) fluorophore to this compound. The hydroxyl groups on the this compound molecule are potential sites for conjugation. A linker may be necessary to minimize steric hindrance and preserve biological activity.
-
Proposed Fluorophore: A NIR dye with an amine-reactive group (e.g., NHS ester), such as Cy7-NHS ester.
-
Reaction: React this compound with an excess of the activated NIR dye in a suitable solvent (e.g., DMSO) with a non-nucleophilic base (e.g., DIEA).
-
Purification: Purify the this compound-NIRF conjugate using High-Performance Liquid Chromatography (HPLC).
-
Characterization: Confirm the structure and purity of the conjugate using mass spectrometry and NMR.
2. In Vivo Imaging Workflow:
Figure 2: Proposed workflow for NIRF imaging of this compound.
3. Animal Model and Administration:
-
Use appropriate animal models (e.g., mice with subcutaneous tumors or an inflammation model).
-
Administer the this compound-NIRF conjugate via a relevant route (e.g., intravenous injection).
4. Image Acquisition:
-
Anesthetize the animals.
-
Place the animal in a small animal in vivo imaging system equipped for NIRF imaging.
-
Acquire whole-body images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).
5. Ex Vivo Biodistribution:
-
At the final time point, euthanize the animals and harvest major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart, brain).
-
Image the excised organs to confirm and quantify the in vivo signal.
6. Data Analysis:
-
Use imaging software to draw regions of interest (ROIs) over the organs and tumor.
-
Quantify the average fluorescence intensity in each ROI to determine the relative accumulation of the conjugate.
Protocol 3: Positron Emission Tomography (PET) Imaging of this compound Distribution
1. Radiolabeling of this compound:
-
Strategy: Labeling this compound with a positron-emitting radionuclide, such as Fluorine-18 ([¹⁸F]) or Carbon-11 ([¹¹C]). This typically involves the synthesis of a suitable precursor.
-
[¹⁸F]Fluorination: Synthesize an this compound precursor with a suitable leaving group (e.g., tosylate, nosylate, or a boronic ester for Suzuki coupling). Perform nucleophilic substitution with [¹⁸F]fluoride.
-
[¹¹C]Methylation: If a hydroxyl or amine group can be methylated without affecting activity, use [¹¹C]methyl iodide or [¹¹C]methyl triflate for radiolabeling.
-
Purification: Purify the radiolabeled this compound using automated or manual radio-HPLC.
-
Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and stability.
2. In Vivo Imaging Workflow:
Figure 3: Proposed workflow for PET imaging of this compound.
3. Animal Model and Administration:
-
Use appropriate animal models as described for NIRF imaging.
-
Administer a known amount of the radiolabeled this compound (typically in the microcurie to millicurie range, depending on the animal and scanner) via intravenous injection.
4. Image Acquisition:
-
Anesthetize the animal and position it in a small animal PET/CT scanner. The CT scan provides anatomical reference.
-
Perform dynamic imaging for the first 60-90 minutes to assess initial distribution and pharmacokinetics.
-
Acquire static images at later time points (e.g., 2, 4, and 6 hours) to visualize tissue accumulation.
5. Data Analysis:
-
Reconstruct the PET images, co-register them with the CT images, and correct for radioactive decay.
-
Draw ROIs on the PET/CT images corresponding to various organs and tissues.
-
Generate time-activity curves (TACs) for each ROI from the dynamic scan data.
-
Calculate the uptake of the radiotracer in each organ, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
The protocols outlined in this document provide a framework for investigating the in vivo distribution of this compound. While pharmacokinetic data is available, the application of advanced imaging techniques such as NIRF and PET will be instrumental in visualizing its accumulation in target tissues and organs in real-time. The successful implementation of these proposed imaging strategies will require careful chemical modification and validation to ensure that the biological activity of this compound is preserved. The resulting data will be invaluable for advancing the preclinical development of this compound as a potential therapeutic agent.
References
- 1. Fluorescent flavonoids for endoplasmic reticulum cell imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. This compound inhibits tumor growth and synergizes with chemotherapeutic agents against human bladder cancer cells by activating p38 and suppressing Wnt/β-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits the growth and metastasis of human osteosarcoma cells through Wnt/β-catenin and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuates acute lung injury and inflammatory responses via TAK1-MAPK/NF-κB and Keap1-Nrf2-HO-1 signaling pathways in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound effectively protects against NLRP3 inflammasome-driven diseases by targeting HSP90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI Insight - this compound effectively protects against NLRP3 inflammasome–driven diseases by targeting HSP90 [insight.jci.org]
- 7. Determination and pharmacokinetic study of this compound by UPLC-MS/MS in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Echinatin's Therapeutic Targets: A CRISPR-Cas9 Screening Approach
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Echinatin, a natural flavonoid derived from licorice root, has demonstrated significant anti-tumor potential across various cancer types, including bladder, colorectal, esophageal, and osteosarcoma.[1][2][3][4] Preclinical studies have shown that this compound can inhibit cancer cell proliferation, migration, and invasion, while also inducing apoptosis and autophagy.[1][3] Its mechanisms of action have been linked to the modulation of several key signaling pathways, such as Wnt/β-catenin, p38 MAPK, AKT/mTOR, and STAT3.[1][3][4][5] Furthermore, this compound has been identified as a direct inhibitor of heat-shock protein 90 (HSP90), a crucial molecular chaperone, in the context of NLRP3 inflammasome-driven diseases.[6][7] Despite these insights, a comprehensive, unbiased understanding of this compound's molecular targets remains elusive.
This document provides a detailed protocol for employing a genome-wide CRISPR-Cas9 knockout screen to systematically identify the molecular targets of this compound that mediate its anti-cancer effects. By leveraging the power of CRISPR-Cas9 technology, researchers can uncover novel genes and pathways that are essential for this compound's therapeutic activity, thereby accelerating its development as a potential anti-cancer agent.
Data Presentation
Table 1: Summary of Reported In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reported Effect(s) | Reference(s) |
| HCT116 | Colorectal Cancer | ~5-15 | Decreased viability, induction of apoptosis | [8] |
| HT29 | Colorectal Cancer | ~5-15 | Decreased viability, induction of apoptosis | [8] |
| T24 | Bladder Cancer | Not specified | Inhibition of proliferation, migration, and invasion; induction of apoptosis | [1] |
| KYSE-150, KYSE-450 | Esophageal Squamous Cell Carcinoma | Not specified | Induction of apoptosis and autophagy | [3] |
| U2OS, MG63 | Osteosarcoma | Not specified | Inhibition of proliferation, migration, and invasion; induction of apoptosis | [4] |
| HCT116 | Colorectal Cancer | >13.88 | Antiproliferative effects | [9] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for CRISPR-Cas9 Screening
Objective: To determine the sub-lethal concentration of this compound that induces a desired phenotypic response (e.g., ~50% inhibition of cell proliferation) in the selected cancer cell line for use in the CRISPR-Cas9 screen.
Materials:
-
Selected cancer cell line (e.g., HCT116, T24)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the selected cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. The final concentrations should span a wide range to capture the dose-response curve.
-
Treat the cells with the different concentrations of this compound. Include a DMSO-only control.
-
Incubate the cells for a period that is relevant to the intended screen duration (e.g., 48-72 hours).
-
Assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Calculate the IC50 value and select a concentration for the screen that results in a partial but significant reduction in cell viability (e.g., IC20-IC50).
Protocol 2: Genome-Scale CRISPR-Cas9 Knockout Screen
Objective: To identify genes that, when knocked out, confer resistance to this compound treatment.
Materials:
-
Cas9-expressing cancer cell line
-
GeCKO (Genome-scale CRISPR Knockout) library or equivalent lentiviral sgRNA library
-
Lentivirus packaging plasmids
-
HEK293T cells for lentivirus production
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
This compound
-
Genomic DNA extraction kit
-
PCR reagents for library amplification
-
Next-generation sequencing (NGS) platform
Procedure:
-
Lentiviral Library Production:
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids.
-
Harvest the lentiviral particles from the supernatant 48-72 hours post-transfection.
-
Titer the lentivirus to determine the optimal multiplicity of infection (MOI).
-
-
Transduction of Cas9-Expressing Cells:
-
Transduce the Cas9-expressing cancer cell line with the lentiviral sgRNA library at a low MOI (~0.3) to ensure that most cells receive a single sgRNA.
-
Maintain a sufficient number of cells to ensure adequate library representation (>500 cells per sgRNA).
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
-
This compound Treatment (Screening):
-
Split the transduced cell population into two groups: a treatment group and a vehicle control group (DMSO).
-
Treat the cells with the pre-determined optimal concentration of this compound.
-
Culture the cells for a sufficient duration to allow for the enrichment of resistant clones (typically 14-21 days). Passage the cells as needed, maintaining library representation.
-
-
Genomic DNA Extraction and Library Amplification:
-
Harvest cells from both the treated and control populations.
-
Extract genomic DNA.
-
Amplify the sgRNA-encoding regions from the genomic DNA using PCR.
-
-
Next-Generation Sequencing and Data Analysis:
-
Sequence the amplified sgRNA libraries using a high-throughput sequencing platform.
-
Align the sequencing reads to the sgRNA library reference to determine the abundance of each sgRNA.
-
Identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population. These sgRNAs target genes that may be essential for this compound's cytotoxic activity.
-
Protocol 3: Hit Validation
Objective: To confirm that the knockout of individual candidate genes identified in the screen confers resistance to this compound.
Materials:
-
Cas9-expressing cancer cell line
-
Individual sgRNA constructs targeting the candidate genes
-
Non-targeting control sgRNA
-
This compound
-
Reagents for cell viability and/or apoptosis assays
Procedure:
-
Individually transduce the Cas9-expressing cancer cell line with lentiviruses carrying sgRNAs targeting the top candidate genes from the screen. Include a non-targeting sgRNA control.
-
Select for transduced cells.
-
Confirm gene knockout by Western blot or Sanger sequencing of the target locus.
-
Treat the knockout and control cell lines with a range of this compound concentrations.
-
Perform cell viability or apoptosis assays to determine if the knockout of the candidate gene leads to increased resistance to this compound.
Mandatory Visualization
References
- 1. This compound inhibits tumor growth and synergizes with chemotherapeutic agents against human bladder cancer cells by activating p38 and suppressing Wnt/β-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces reactive oxygen species-mediated apoptosis via JNK/p38 MAPK signaling pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses esophageal cancer tumor growth and invasion through inducing AKT/mTOR-dependent autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits the growth and metastasis of human osteosarcoma cells through Wnt/β-catenin and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound effectively protects against NLRP3 inflammasome–driven diseases by targeting HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound effectively protects against NLRP3 inflammasome-driven diseases by targeting HSP90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antitumor Activity Evaluation of Novel this compound Derivatives with a 1,3,4-Oxadiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Immune Cells Following Echinatin Treatment
Introduction
Echinatin is a bioactive flavonoid compound extracted from licorice root, a staple in traditional Chinese medicine.[1] Emerging research highlights its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.[1][2][3] this compound has been shown to modulate key cellular processes such as apoptosis, cell cycle progression, and inflammatory responses, making it a compound of significant interest for drug development professionals and researchers in immunology and oncology.[1][4][5][6] Flow cytometry is an indispensable tool for dissecting the cellular and molecular mechanisms of action of compounds like this compound on heterogeneous immune cell populations.[7][8] These application notes provide a comprehensive guide to utilizing flow cytometry for analyzing the effects of this compound on immune cells.
Key Applications
-
Immunophenotyping: Characterize changes in the frequency and proportion of various immune cell subsets (e.g., T cells, B cells, macrophages, dendritic cells) in response to this compound treatment.
-
Apoptosis Analysis: Quantify the induction of apoptosis in immune cells, a mechanism observed in various cancer cell lines treated with this compound.[1][4][5]
-
Cell Cycle Analysis: Determine the impact of this compound on the proliferation of immune cells by analyzing their distribution across different phases of the cell cycle.[1][9]
-
Intracellular Cytokine Staining: Measure the production of pro-inflammatory and anti-inflammatory cytokines to elucidate the immunomodulatory effects of this compound.[2]
-
Signaling Pathway Analysis (Phospho-flow): Investigate the modulation of key signaling pathways, such as MAPK and STAT3, which are implicated in this compound's mechanism of action.[9][10]
Data Presentation
The following tables present example data that could be obtained from flow cytometry experiments investigating the effects of this compound on immune cells.
Table 1: Immunophenotyping of Human PBMCs Treated with this compound for 24 Hours
| Cell Population | Marker | Control (%) | This compound (10 µM) (%) | This compound (20 µM) (%) |
| T Helper Cells | CD3+CD4+ | 45.2 ± 3.1 | 43.8 ± 2.9 | 40.1 ± 3.5 |
| Cytotoxic T Cells | CD3+CD8+ | 25.6 ± 2.5 | 24.9 ± 2.2 | 22.5 ± 2.8 |
| B Cells | CD19+ | 10.1 ± 1.2 | 9.8 ± 1.1 | 9.5 ± 1.0 |
| NK Cells | CD3-CD56+ | 8.5 ± 0.9 | 8.2 ± 0.8 | 7.9 ± 0.7 |
| Monocytes | CD14+ | 10.5 ± 1.5 | 13.2 ± 1.8 | 19.9 ± 2.1 |
Table 2: Apoptosis of Jurkat T Cells Treated with this compound for 48 Hours
| Treatment | Viable (Annexin V- / PI-) (%) | Early Apoptotic (Annexin V+ / PI-) (%) | Late Apoptotic (Annexin V+ / PI+) (%) | Necrotic (Annexin V- / PI+) (%) |
| Control | 92.3 ± 2.1 | 3.1 ± 0.5 | 2.5 ± 0.4 | 2.1 ± 0.3 |
| This compound (20 µM) | 65.8 ± 3.5 | 18.5 ± 2.2 | 10.2 ± 1.5 | 5.5 ± 0.8 |
| This compound (40 µM) | 30.1 ± 4.2 | 45.2 ± 3.8 | 20.5 ± 2.9 | 4.2 ± 0.6 |
Table 3: Cell Cycle Analysis of Activated T Cells Treated with this compound for 24 Hours
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 55.4 ± 4.1 | 30.2 ± 3.2 | 14.4 ± 1.9 |
| This compound (15 µM) | 68.9 ± 5.2 | 20.1 ± 2.5 | 11.0 ± 1.5 |
| This compound (30 µM) | 75.3 ± 4.8 | 15.5 ± 2.1 | 9.2 ± 1.3 |
Table 4: Intracellular Cytokine Production in LPS-stimulated RAW 264.7 Macrophages Treated with this compound for 12 Hours
| Cytokine | Control (MFI) | This compound (10 µM) (MFI) | This compound (20 µM) (MFI) |
| TNF-α | 2540 ± 180 | 1820 ± 150 | 1150 ± 120 |
| IL-6 | 3210 ± 250 | 2150 ± 210 | 1480 ± 180 |
| IL-1β | 1850 ± 160 | 1100 ± 130 | 750 ± 90 |
Experimental Protocols
Protocol 1: General Preparation and this compound Treatment of Immune Cells
-
Cell Preparation:
-
For peripheral blood mononuclear cells (PBMCs), isolate from whole blood using Ficoll-Paque density gradient centrifugation.
-
For cell lines (e.g., Jurkat, RAW 264.7), culture in appropriate media and conditions until they reach the desired confluency.
-
-
Cell Seeding: Seed cells in a 24-well plate at a density of 1 x 10^6 cells/mL.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture media to the desired final concentrations (e.g., 10 µM, 20 µM, 40 µM). Ensure the final DMSO concentration is below 0.1%.
-
Add the this compound solutions to the cells and incubate for the desired time period (e.g., 12, 24, or 48 hours) at 37°C and 5% CO2.
-
Include a vehicle control (DMSO) in all experiments.
-
Caption: General experimental workflow for flow cytometry analysis.
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI)
-
Cell Harvesting: After this compound treatment, collect the cells and supernatant. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.
-
Add 5 µL of Propidium Iodide (PI) solution.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis
-
Cell Harvesting: Collect cells after this compound treatment and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Protocol 4: Intracellular Cytokine Staining
-
Cell Stimulation: Four to six hours before the end of the this compound treatment, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the cell culture.
-
Cell Harvesting and Surface Staining:
-
Harvest the cells and wash them with FACS buffer (PBS + 2% FBS).
-
Stain for surface markers (e.g., CD68 for macrophages) for 30 minutes at 4°C.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in a fixation/permeabilization solution and incubate for 20 minutes at 4°C.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the cells in permeabilization buffer containing the fluorescently-conjugated anti-cytokine antibodies (e.g., anti-TNF-α, anti-IL-6).
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing and Analysis: Wash the cells twice with permeabilization buffer, resuspend in FACS buffer, and analyze by flow cytometry.
Signaling Pathways Modulated by this compound
This compound has been reported to influence several key signaling pathways involved in apoptosis, cell cycle regulation, and inflammation.
Caption: this compound-induced apoptosis signaling pathway.[5][9]
Caption: Proposed inhibition of the JAK/STAT3 pathway by this compound.
References
- 1. This compound inhibits tumor growth and synergizes with chemotherapeutic agents against human bladder cancer cells by activating p38 and suppressing Wnt/β-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates acute lung injury and inflammatory responses via TAK1-MAPK/NF-κB and Keap1-Nrf2-HO-1 signaling pathways in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Mechanisms of this compound and Licochalcone A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses esophageal cancer tumor growth and invasion through inducing AKT/mTOR-dependent autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antitumor Activity Evaluation of Novel this compound Derivatives with a 1,3,4-Oxadiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. youtube.com [youtube.com]
- 9. This compound induces reactive oxygen species-mediated apoptosis via JNK/p38 MAPK signaling pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Xanthatin inhibits STAT3 and NF‐κB signalling by covalently binding to JAK and IKK kinases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Echinatin for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Echinatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of this compound in the context of in vivo research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a natural flavonoid compound, specifically a chalcone, found in licorice.[1][2] It has demonstrated a range of promising therapeutic effects, including anti-inflammatory and antioxidant properties.[1][2] However, like many flavonoids, this compound is poorly soluble in water. This low aqueous solubility can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations in animal models and hindering the accurate assessment of its efficacy and toxicology in preclinical studies. A pharmacokinetic study in rats revealed that this compound has an absolute oral bioavailability of approximately 6.81%, highlighting the challenge of its poor absorption.[1][3]
Q2: What are the common strategies to improve the solubility of poorly water-soluble compounds like this compound?
A2: Several formulation strategies can be employed to enhance the solubility of hydrophobic drugs. The most common approaches for preclinical in vivo formulations include:
-
Co-solvent Systems: Utilizing a mixture of water-miscible organic solvents to increase the drug's solubility.
-
Surfactant Solubilization: Incorporating surfactants that form micelles to encapsulate and solubilize the drug.
-
Cyclodextrin Complexation: Using cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, to form inclusion complexes with the drug molecule, thereby increasing its aqueous solubility.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level to enhance its dissolution.
-
Lipid-Based Formulations: Dissolving the compound in oils, surfactants, or lipids to form emulsions or self-emulsifying systems.
Troubleshooting Guide
This section addresses specific issues you may encounter during the formulation and administration of this compound for your in vivo experiments.
Issue 1: My this compound formulation is precipitating upon dilution with aqueous media or upon injection.
-
Problem: This is a common issue known as "precipitation upon dilution" and frequently occurs with co-solvent systems. The organic solvent in the formulation is miscible with the aqueous environment of the blood or buffer, but the drug itself is not, causing it to crash out of solution.
-
Troubleshooting Steps:
-
Reduce Drug Concentration: Determine the highest stable concentration of this compound in the final formulation upon dilution (this is known as the kinetic solubility).
-
Incorporate a Surfactant: Add a non-ionic surfactant, such as Tween® 80 or Polysorbate 80, to your co-solvent system. Surfactants can form micelles that help to keep the drug solubilized and prevent precipitation.
-
Consider a Ternary System: A combination of solvents, for example, DMSO/PEG400/Saline, can sometimes provide better stability upon dilution than a binary system.
-
Switch to a Different Formulation Strategy: If co-solvents continue to be problematic, consider cyclodextrin complexation or creating a nanosuspension, which are generally more stable in aqueous environments.
-
Issue 2: The viscosity of my formulation is too high for injection through a small-gauge needle.
-
Problem: High concentrations of polymers, such as polyethylene glycols (PEGs), can significantly increase the viscosity of a formulation, making it difficult to administer, especially with smaller needles required for animal studies.
-
Troubleshooting Steps:
-
Use a Lower Molecular Weight PEG: If your protocol allows, consider substituting a higher molecular weight PEG (e.g., PEG400) with a lower molecular weight version (e.g., PEG300), which will have a lower viscosity.
-
Reduce Polymer Concentration: Try to decrease the percentage of the polymer in your final formulation. You may need to re-optimize the other components, such as the co-solvent or surfactant concentration, to maintain solubility.
-
Gentle Warming: In some cases, gently warming the formulation to a physiologically acceptable temperature (e.g., 37°C) can temporarily reduce viscosity for easier injection. However, ensure that the temperature does not affect the stability of this compound or the formulation.
-
Quantitative Data on this compound Solubility
The following tables summarize the solubility of this compound in various solvents and formulations based on available data.
Table 1: Solubility of this compound in a Common Organic Solvent
| Solvent | Concentration | Notes |
| DMSO | 125 mg/mL (462.48 mM) | Requires sonication for dissolution.[3] |
Table 2: In Vivo Formulation Examples and Achievable Concentrations
| Formulation Composition | Achievable Concentration | Administration Route |
| 50% PEG300 / 50% Saline | 10 mg/mL (37.00 mM) | In Vivo[3] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.17 mg/mL (8.03 mM) | In Vivo[3] |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (7.70 mM) | In Vivo[3] |
Experimental Protocols
Below are detailed methodologies for preparing common formulations to improve the solubility of this compound for in vivo studies.
Protocol 1: Preparation of a Co-solvent Formulation
This protocol describes the preparation of a common vehicle for intravenous or intraperitoneal administration.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile filtered
-
Polyethylene Glycol 300 (PEG300), sterile filtered
-
Sterile Saline (0.9% NaCl)
-
-
Methodology:
-
Weigh the required amount of this compound and place it in a sterile glass vial.
-
Add the required volume of DMSO to completely dissolve the this compound. The use of a vortex mixer or sonicator can aid in dissolution.
-
Slowly add the PEG300 to the solution while continuously mixing.
-
In a drop-wise manner, add the sterile saline to the organic mixture. It is crucial to monitor for any signs of precipitation during this step.
-
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
This protocol outlines the preparation of an inclusion complex with Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile filtered
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
-
Methodology:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. Ensure it is fully dissolved.
-
In a separate sterile vial, dissolve the required amount of this compound in DMSO.
-
Slowly add the this compound-DMSO solution to the SBE-β-CD solution while vortexing.
-
The final solution should be clear. If any precipitation is observed, the concentration of this compound may need to be reduced.
-
Visualizations
The following diagrams illustrate the experimental workflows for preparing this compound formulations.
References
- 1. Determination and pharmacokinetic study of this compound by UPLC-MS/MS in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound effectively protects against NLRP3 inflammasome-driven diseases by targeting HSP90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Overcoming Echinatin Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Echinatin in cancer cell lines, particularly concerning the development of resistance.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific experimental issues.
Question 1: My cancer cell line shows decreasing sensitivity to this compound over time. What are the potential causes?
Answer:
Decreased sensitivity to this compound can arise from several factors. Here are the most common potential causes and steps to investigate them:
-
Increased Drug Efflux: Cancer cells may upregulate ATP-binding cassette (ABC) transporters, which act as pumps to remove this compound from the cell, reducing its intracellular concentration and efficacy.[1][2][3][4][5]
-
Troubleshooting Steps:
-
Gene Expression Analysis: Use qRT-PCR or Western blotting to compare the expression levels of common ABC transporters (e.g., ABCB1/P-gp, ABCG2/BCRP, ABCC1/MRP1) in your resistant cells versus the parental, sensitive cells.
-
Functional Assays: Perform a rhodamine 123 or Hoechst 33342 efflux assay. Increased efflux of these fluorescent substrates in the resistant cells suggests higher ABC transporter activity.
-
Co-treatment with Inhibitors: Treat your resistant cells with this compound in combination with known ABC transporter inhibitors (e.g., verapamil for ABCB1, Ko143 for ABCG2). A restoration of sensitivity would indicate the involvement of these transporters.
-
-
-
Altered Signaling Pathways: Your cells may have developed alterations in the signaling pathways that this compound targets. Since this compound is known to modulate the p38 MAPK, Wnt/β-catenin, and AKT/mTOR pathways, adaptive changes in these pathways can confer resistance.[6][7]
-
Troubleshooting Steps:
-
Pathway Profiling: Use Western blotting to analyze the phosphorylation status and total protein levels of key components of these pathways (e.g., phospho-p38, β-catenin, phospho-AKT, phospho-mTOR) in both sensitive and resistant cells, with and without this compound treatment.
-
Targeted Inhibition: If you identify an upregulated survival pathway, consider co-treating the resistant cells with this compound and a specific inhibitor for that pathway to see if sensitivity is restored.
-
-
-
Epigenetic Modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in apoptosis or drug metabolism, leading to reduced efficacy of this compound.[6][8]
-
Troubleshooting Steps:
-
Global Methylation/Acetylation Analysis: Use commercially available kits to assess global DNA methylation and histone deacetylase (HDAC) activity.
-
Treatment with Epigenetic Modifiers: Combine this compound treatment with a DNA methyltransferase (DNMT) inhibitor (e.g., 5-azacytidine) or an HDAC inhibitor (e.g., trichostatin A) to see if this re-sensitizes the cells.
-
-
Question 2: I am trying to generate an this compound-resistant cell line, but the cells die at higher concentrations. What is the best protocol?
Answer:
Generating a stable drug-resistant cell line is a lengthy process that requires patience. Here are two common protocols:
-
Stepwise Dose Escalation: This is the most common and clinically relevant method.[9]
-
Protocol:
-
Start by treating the parental cell line with this compound at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).
-
Culture the cells in this concentration until their growth rate returns to normal.
-
Gradually increase the this compound concentration in a stepwise manner (e.g., 1.5x to 2x increments). Allow the cells to recover and resume normal proliferation at each new concentration.
-
This process can take several months. The resulting cell line should be able to proliferate in a concentration of this compound that is significantly higher than the IC50 of the parental line.
-
-
-
Pulsatile High-Dose Treatment: This method involves short-term exposure to a high concentration of the drug.[10]
-
Protocol:
-
Treat the cells with a high concentration of this compound (e.g., the IC70) for a short period (e.g., 24-48 hours).
-
Remove the drug-containing medium and allow the surviving cells to recover and repopulate the culture vessel.
-
Repeat this cycle of high-dose, short-duration treatment followed by a recovery period.
-
Over time, a resistant population will be selected.
-
-
Question 3: My experimental results with this compound are inconsistent. What could be the reason?
Answer:
Inconsistent results can be due to several factors related to the compound and experimental setup:
-
Compound Stability: this compound, like many natural compounds, may be sensitive to light and temperature.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of this compound regularly.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
Minimize the exposure of the compound to light during experimental procedures.
-
-
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can affect drug response.
-
Troubleshooting Steps:
-
Maintain a consistent cell seeding density for all experiments.
-
Use cells within a defined passage number range, as high-passage cells can have altered phenotypes.
-
Ensure the serum used is from the same lot for a series of experiments.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells? A1: this compound exerts its anti-cancer effects through multiple mechanisms. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and trigger autophagy.[3][7][11] Key signaling pathways modulated by this compound include the activation of the p38 MAPK pathway and the suppression of the Wnt/β-catenin and AKT/mTOR signaling pathways.[1][6][7]
Q2: Are there known mechanisms of resistance to this compound? A2: While specific studies on acquired resistance to this compound are limited, resistance mechanisms to flavonoids and other natural compounds are well-documented and likely apply. These include:
-
Overexpression of ABC transporters: Increased efflux of the drug from the cancer cell.[1][2][4]
-
Alterations in target signaling pathways: For example, mutations or adaptive feedback loops in the p38 MAPK or AKT pathways.[6][12]
-
Increased metabolic inactivation: Cancer cells may enhance their ability to metabolize and inactivate this compound.
-
Epigenetic changes: Alterations in DNA methylation and histone modification can lead to the expression of pro-survival genes.[6][8]
Q3: Can this compound be used in combination with other chemotherapy drugs? A3: Yes, studies have shown that this compound can act synergistically with conventional chemotherapeutic agents. For example, it has been shown to enhance the inhibitory effects of cisplatin and gemcitabine in bladder cancer cells.[6] This suggests that this compound could be used to re-sensitize drug-resistant cancers to standard therapies.[13]
Q4: What are typical IC50 values for this compound in cancer cell lines? A4: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cancer cell line. It is important to determine the IC50 empirically in your specific cell line of interest.
Data Presentation
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T24 | Bladder Cancer | 43.85 | [7] |
| EJ | Bladder Cancer | 47.21 | [7] |
| HCT116 | Colon Cancer | ~5-15 | [3] |
| HT-29 | Colon Cancer | ~5-15 | [3] |
| K562 | Leukemia | >13.88 | [3] |
| KU812 | Leukemia | >13.88 | [3] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to determine the effect of this compound on the metabolic activity and proliferation of cancer cells.
-
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490-570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[7]
-
2. Western Blot Analysis for Signaling Pathway Profiling
This protocol is used to assess the levels of key proteins in signaling pathways affected by this compound.
-
Materials:
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for p-p38, p38, β-catenin, p-AKT, AKT, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: Signaling pathways modulated by this compound in cancer cells.
Caption: Workflow for identifying and overcoming this compound resistance.
References
- 1. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Discovering Natural Product Modulators to Overcome Multidrug Resistance in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids Overcome Drug Resistance to Cancer Chemotherapy by Epigenetically Modulating Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits tumor growth and synergizes with chemotherapeutic agents against human bladder cancer cells by activating p38 and suppressing Wnt/β-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids [frontiersin.org]
- 13. Frontiers | Flavonoids Inhibit Cancer by Regulating the Competing Endogenous RNA Network [frontiersin.org]
Technical Support Center: Optimizing Echinatin Dosage for Maximum Anti-inflammatory Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Echinatin to achieve maximum anti-inflammatory effects in experimental settings.
Frequently Asked Questions (FAQs)
Compound-Related Issues
1. Why is my this compound sample showing low or no anti-inflammatory activity?
Several factors could contribute to this:
-
Poor Solubility: this compound is a chalcone and may have limited solubility in aqueous media. This can lead to a lower effective concentration in your assay.
-
Compound Instability: The stability of this compound in your specific experimental conditions (e.g., media, temperature, light exposure) may be a factor. Degradation can lead to loss of activity.
-
Cytotoxicity at High Concentrations: At higher concentrations, this compound may exhibit cytotoxic effects, which can mask its anti-inflammatory properties. It is crucial to determine the non-toxic concentration range for your specific cell line. For instance, in MH-S and RAW264.7 macrophage cell lines, significant cytotoxicity was observed at concentrations of 40 μM[1].
2. How can I improve the solubility of this compound?
-
Co-solvents: Using a small percentage of a biocompatible co-solvent like DMSO is a common practice. However, it is essential to include a vehicle control in your experiments to account for any potential effects of the solvent itself.
-
pH Adjustment: The solubility of compounds with ionizable groups can sometimes be improved by adjusting the pH of the buffer.
Experimental Design & Assay-Related Issues
3. What are the recommended starting concentrations for in vitro experiments?
Based on published studies, effective concentrations of this compound for observing anti-inflammatory effects in macrophage cell lines (like RAW264.7 and MH-S) typically range from 3 µM to 30 µM[1]. It is advisable to perform a dose-response curve starting from a low concentration (e.g., 1 µM) up to a concentration approaching the cytotoxic threshold (e.g., 30-40 µM) to determine the optimal non-toxic dose for your specific cell line and experimental conditions[1].
4. What are typical positive controls for in vitro anti-inflammatory assays with this compound?
Curcumin, another natural chalcone compound with well-documented anti-inflammatory properties, has been successfully used as a positive control in experiments investigating the effects of this compound[1]. For studies focusing on specific pathways, known inhibitors of those pathways, such as BAY 11-7082 for the NF-κB pathway, can be used[1].
5. What are some common troubleshooting tips for inconsistent results in LPS-induced inflammation models?
-
LPS Potency: Ensure the potency of your lipopolysaccharide (LPS) stock. It is recommended to aliquot and store LPS at -20°C to avoid repeated freeze-thaw cycles.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to altered cellular responses.
-
Pre-incubation Time: The pre-incubation time with this compound before LPS stimulation is critical. A 2-hour pre-incubation period has been shown to be effective in several studies[1].
Troubleshooting Guides
Problem 1: High Variability in Inflammatory Marker Readouts (e.g., NO, IL-6, TNF-α)
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a uniform cell monolayer by optimizing your cell seeding protocol and checking for even cell distribution before treatment. |
| Variable LPS Stimulation | Thoroughly mix the LPS into the media before adding it to the cells to ensure consistent exposure across all wells. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Inaccurate Pipetting | Calibrate your pipettes regularly and use reverse pipetting for viscous solutions. |
Problem 2: Observed Cytotoxicity at Supposedly Non-toxic Doses
| Potential Cause | Troubleshooting Step |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to this compound. Perform a cytotoxicity assay (e.g., MTT, CCK-8) on your specific cell line to determine the non-toxic concentration range. |
| Extended Incubation Time | Long exposure times, even at lower concentrations, can lead to cytotoxicity. Optimize the incubation time for your experiment. |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Ensure your final solvent concentration is low (typically <0.1%) and consistent across all wells, including the vehicle control. |
Quantitative Data Summary
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | Measured Parameter | Effective Concentration | % Inhibition / Fold Reduction | Reference |
| MH-S macrophages | LPS (5 µg/mL) | NO Production | 3, 10, 30 µM | Dose-dependent inhibition | [1] |
| MH-S macrophages | LPS (5 µg/mL) | PGE2 Production | 3, 10, 30 µM | Dose-dependent inhibition | [1] |
| RAW264.7 macrophages | LPS (0.5 µg/mL) | NO Production | 3, 10, 30 µM | Dose-dependent inhibition | [1] |
| RAW264.7 macrophages | LPS (0.5 µg/mL) | IL-1β mRNA | 30 µM | ~5.56-fold decrease | [1] |
| RAW264.7 macrophages | LPS (0.5 µg/mL) | IL-6 mRNA | 30 µM | ~5.26-fold decrease | [1] |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Disease Model | Dosage | Route of Administration | Measured Parameter | Outcome | Reference |
| Mice | LPS-induced septic shock | 20, 40 mg/kg | i.p. injection | Serum IL-1β | Significant reduction | [2][3] |
| Mice | LPS-induced septic shock | 20, 40 mg/kg | i.p. injection | Serum TNF-α | Significant reduction | [2][3] |
| Mice | DSS-induced colitis | Not specified | Not specified | Amelioration of colitis | Protective effect | [2][3] |
| Mice | MCD diet-induced NASH | Not specified | Not specified | Reduced liver inflammation and fibrosis | Favorable pharmacological effects | [2][3] |
| Mice | tMCAO (ischemic stroke) | Not specified | i.v. then i.p. | Infarct size, BBB damage, inflammatory factors | Significant reduction | [4] |
Experimental Protocols
1. In Vitro Anti-inflammatory Assay in Macrophages
-
Cell Culture: RAW264.7 or MH-S murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Viability Assay (CCK-8): Cells are seeded in 96-well plates and treated with various concentrations of this compound (e.g., 0-40 µM) for 24 hours. CCK-8 solution is added, and the absorbance is measured to determine cell viability. This is crucial for identifying non-toxic working concentrations.
-
LPS-induced Inflammation: Cells are pre-treated with this compound (e.g., 3, 10, 30 µM) for 2 hours, followed by stimulation with LPS (0.5 µg/mL for RAW264.7 or 5 µg/mL for MH-S) for an additional 24 hours.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture supernatant is measured using the Griess reagent as an indicator of NO production.
-
Prostaglandin E2 (PGE2) and Cytokine Measurement: The levels of PGE2, IL-1β, and IL-6 in the culture supernatant are quantified using commercially available ELISA kits.
-
Western Blot Analysis: To investigate the effect on signaling pathways, cells are pre-treated with this compound for 2 hours and then stimulated with LPS for a shorter duration (e.g., 5-30 minutes). Cell lysates are then subjected to Western blotting to detect the phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., p-TAK1, p-IKK, p-IκBα, p-ERK, p-JNK, p-p38).
2. In Vivo LPS-induced Septic Shock Model in Mice
-
Animals: C57BL/6 mice (8 weeks old) are used.
-
Treatment: Mice are intraperitoneally (i.p.) injected with this compound (20 or 40 mg/kg) or a vehicle control.
-
LPS Challenge: One hour after this compound administration, mice are i.p. injected with a lethal dose of LPS (20 mg/kg).
-
Sample Collection: Two hours after the LPS injection, mice are euthanized, and blood is collected for serum analysis. Peritoneal lavage is performed to collect peritoneal fluid.
-
Cytokine Analysis: Serum levels of IL-1β and TNF-α are measured by ELISA.
-
Neutrophil Infiltration: The number of neutrophils in the peritoneal lavage fluid is analyzed by flow cytometry using antibodies against Ly6G and CD11b.
Signaling Pathways and Experimental Workflows
Caption: Workflow for in vitro anti-inflammatory assays.
Caption: this compound inhibits NF-κB and MAPK and activates Nrf2.
References
- 1. This compound attenuates acute lung injury and inflammatory responses via TAK1-MAPK/NF-κB and Keap1-Nrf2-HO-1 signaling pathways in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound effectively protects against NLRP3 inflammasome–driven diseases by targeting HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - this compound effectively protects against NLRP3 inflammasome–driven diseases by targeting HSP90 [insight.jci.org]
- 4. This compound protects from ischemic brain injury by attenuating NLRP3-related neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Echinatin Instability in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing Echinatin in their experiments, ensuring its stability in cell culture media is paramount for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to understanding and mitigating potential instability issues with this compound.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?
A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media. This compound, a chalcone flavonoid, possesses phenolic hydroxyl groups that can be susceptible to degradation under typical cell culture conditions (pH 7.2-7.4, 37°C, aqueous environment). This degradation can lead to a decrease in the effective concentration of the active compound and the potential formation of byproducts with off-target effects, thus contributing to experimental variability.
Q2: What are the primary factors that can affect this compound's stability in my cell culture experiments?
A2: Several factors can contribute to the degradation of this compound in your cell culture setup:
-
pH: The slightly alkaline pH of standard cell culture media (typically around 7.4) can promote the oxidation of phenolic compounds like this compound.
-
Temperature: Incubation at 37°C can accelerate the degradation of thermally sensitive compounds.
-
Light Exposure: Chalcones can be photosensitive, and exposure to light may induce degradation.
-
Reactive Oxygen Species (ROS): Cell culture media, especially when exposed to light, can generate ROS, which can readily oxidize flavonoids.
-
Enzymatic Degradation: Components in serum supplements or secreted by cells may contain enzymes that can metabolize this compound.
-
Solubility Issues: Poor solubility can lead to precipitation of the compound over time, effectively reducing its concentration in the media.
Q3: I've noticed a yellowing of my cell culture medium after adding this compound. What does this indicate?
A3: A color change in the medium upon addition of a compound can be an indicator of a chemical reaction or degradation. While this compound itself is an orange powder, a significant change in the medium's color over time, especially a progressive yellowing or browning, may suggest oxidative degradation and the formation of polymeric products. For instance, the flavonoid quercetin has been observed to undergo oxidative degradation in cell culture, leading to the formation of various byproducts[1].
Q4: How can I determine if this compound is degrading in my specific cell culture medium?
A4: The most reliable method is to quantify the concentration of this compound in your cell culture medium over the time course of your experiment. This can be achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A significant decrease in the concentration of the parent compound over time is a clear indication of instability. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section below.
Q5: What are the known degradation products of this compound, and are they biologically active?
A5: In alcoholic solutions and in the presence of radicals, this compound has been shown to form this compound-DPPH adducts and dimeric this compound peaks[2][3]. The antioxidant mechanism of this compound can proceed via hydrogen atom transfer (HAT), leading to the formation of an this compound-4-O• radical, which is more stable due to resonance[4][5]. These radicals can then form dimers or other adducts. The specific degradation products in aqueous cell culture media are not well-documented in the literature, but are likely to involve oxidation and polymerization. The biological activity of these degradation products is largely unknown and could potentially interfere with experimental results.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating this compound instability.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent dose-response curves | This compound degradation leading to variable effective concentrations. | 1. Prepare fresh working solutions of this compound for each experiment. 2. Minimize the pre-incubation time of this compound in the medium before adding to cells. 3. Perform a stability study in your specific medium (see protocol below). |
| Loss of biological activity over time | Degradation of the active this compound compound. | 1. Shorten the experimental duration if possible. 2. Consider replenishing the medium with freshly prepared this compound at specific time points for longer experiments. |
| Visible color change or precipitation in the medium | Oxidation, polymerization, or poor solubility of this compound. | 1. Protect media containing this compound from light by using amber tubes and minimizing exposure. 2. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to maintain solubility. 3. Visually inspect the medium for precipitation before use. If observed, prepare a fresh, lower concentration solution. |
| High background in cellular assays | Interference from this compound degradation products. | 1. Analyze the degradation products using LC-MS to identify potential interfering species. 2. If possible, use serum-free media for the duration of the experiment to reduce enzymatic degradation. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines the steps to determine the stability of this compound in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Your complete cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Cell culture incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10-50 mM) in DMSO. Ensure it is fully dissolved. Store at -20°C or -80°C, protected from light[6].
-
Prepare Working Solution: Dilute the stock solution in your complete cell culture medium to the final working concentration you use in your experiments. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
Incubation: Aliquot the working solution into sterile tubes or wells. Place them in the cell culture incubator under the same conditions as your experiments (37°C, 5% CO₂).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The "0 hour" sample should be collected immediately after preparation.
-
Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the concentration of intact this compound.
-
Data Analysis: Plot the concentration of this compound versus time to determine its degradation rate and half-life in your specific cell culture medium.
Protocol 2: Preparation of this compound for Cell Culture Experiments
This protocol provides best practices for preparing this compound solutions to minimize degradation.
Materials:
-
This compound powder
-
DMSO, cell culture grade
-
Your complete cell culture medium
-
Sterile, light-protecting (amber) microcentrifuge tubes
Procedure:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM). Sonicate if necessary to ensure complete dissolution[2]. Aliquot into small volumes in amber tubes and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month), protected from light[6].
-
Working Solution: On the day of the experiment, thaw a fresh aliquot of the stock solution. Dilute it to the final desired concentration in your complete cell culture medium immediately before adding it to your cells.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Light Protection: Throughout the preparation and experimental process, minimize the exposure of this compound-containing solutions to light.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 270.28 g/mol | [6] |
| Appearance | Orange powder | |
| Solubility in DMSO | ≥ 54 mg/mL (199.79 mM) | [7][8] |
| Recommended Stock Solution Storage | -80°C for 6 months; -20°C for 1 month (protected from light) | [6] |
| In Vivo Formulation Example | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | [2] |
Visualizations
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for Assessing this compound Stability
A systematic workflow is crucial for determining the stability of this compound in a specific experimental setup.
References
- 1. database.ich.org [database.ich.org]
- 2. This compound | Retrochalcone | anti-inflammatory | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant Mechanisms of this compound and Licochalcone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleck.co.jp [selleck.co.jp]
Technical Support Center: Enhancing the Oral Bioavailability of Echinatin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of Echinatin formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a natural chalcone found in the roots and rhizomes of Glycyrrhiza species (licorice). It has demonstrated numerous potential therapeutic effects, including antitumor, anti-inflammatory, and antioxidant activities. However, like many flavonoids, this compound's clinical application via oral administration is hampered by poor aqueous solubility and low oral bioavailability, which limits its absorption into the systemic circulation and overall therapeutic efficacy.
Q2: What are the primary factors limiting the oral bioavailability of this compound?
A2: The primary barriers to this compound's oral absorption are:
-
Poor Aqueous Solubility: As a lipophilic compound, this compound does not dissolve well in the aqueous environment of the gastrointestinal (GI) tract, which is a critical first step for absorption.
-
First-Pass Metabolism: this compound may be extensively metabolized in the intestines and liver by enzymes such as Cytochrome P450s (CYPs) before it can reach systemic circulation.[1][2]
-
Efflux Transporters: It may be a substrate for efflux pumps like P-glycoprotein (P-gp) in the intestinal epithelium, which actively transport the compound back into the GI lumen.
-
GI Tract Instability: The harsh pH and enzymatic environment of the stomach and intestines can lead to degradation.
Q3: What are the most promising formulation strategies to improve this compound's bioavailability?
A3: Several advanced formulation strategies can overcome the challenges mentioned above:
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of an oil, a surfactant, a co-surfactant, and the drug.[3][4] Upon gentle agitation in GI fluids, they form fine oil-in-water microemulsions (droplet size < 50 nm), keeping the drug in a solubilized state for absorption.[3][5][6][7]
-
Nanoparticle-Based Systems: Encapsulating this compound into nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles, zein-based nanocarriers) can protect it from degradation, improve solubility, and enhance its uptake across the intestinal barrier.[8][9][10][11]
-
Amorphous Solid Dispersions: Converting crystalline this compound into an amorphous state by dispersing it in a polymer matrix can significantly increase its dissolution rate.
-
Complexation with Cyclodextrins: This approach involves creating inclusion complexes where the lipophilic this compound molecule is encapsulated within the hydrophobic cavity of a cyclodextrin, enhancing its solubility in water.[5]
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) & Next Steps |
| Low in vitro dissolution rate of my this compound formulation. | 1. Poor wettability or solubility of the raw this compound powder.2. Inadequate formulation design (e.g., wrong excipients, incorrect drug-to-carrier ratio).3. Drug recrystallization in an amorphous solid dispersion. | 1. Reduce Particle Size: Use micronization or nano-milling to increase the surface area.2. Optimize Formulation: Screen different surfactants, co-solvents, or polymers. For SMEDDS, construct a pseudo-ternary phase diagram to identify the optimal self-emulsification region.[12]3. Characterize Solid State: Use Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to confirm the amorphous state of the drug in your formulation.[12] |
| High variability in pharmacokinetic data between subjects. | 1. Food Effects: The presence or absence of food can significantly alter the GI environment and affect the performance of lipid-based formulations.2. In vivo precipitation of the drug from the formulation upon dilution in the GI tract.4. Inconsistent dosing procedure or animal handling stress. | 1. Standardize Feeding Protocol: Ensure all animals are fasted for a consistent period (e.g., 12 hours) before dosing and have free access to water.2. Incorporate Precipitation Inhibitors: Add polymers like HPMC or PVP to your SMEDDS formulation to maintain a supersaturated state in vivo.[13]3. Refine Dosing Technique: Ensure accurate and consistent oral gavage technique. Allow for an acclimatization period for the animals. |
| Bioavailability is still low despite improved dissolution. | 1. High First-Pass Metabolism: The drug is being rapidly metabolized in the intestinal wall or liver.[1]2. P-gp Efflux: The drug is being actively pumped back into the intestinal lumen.3. Poor Permeability: The formulation improves solubility but does not sufficiently enhance permeation across the intestinal epithelium. | 1. Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify key metabolic pathways.[2][14]2. Inhibit Efflux: Co-administer with a known P-gp inhibitor (e.g., piperine) or use excipients that have an inhibitory effect (e.g., Tween 80).[15]3. Assess Permeability: Use an in vitro Caco-2 cell monolayer model to determine the apparent permeability coefficient (Papp) of your formulation.[16] Formulations like SMEDDS can enhance permeability by interacting with the cell membrane. |
| My SMEDDS formulation is unstable (phase separation/drug precipitation). | 1. Incorrect Excipient Ratio: The chosen ratios of oil, surfactant, and co-surfactant are not within the stable microemulsion region.2. Drug Overloading: The concentration of this compound exceeds its solubility limit in the lipid base. | 1. Re-optimize Formulation: Use pseudo-ternary phase diagrams to identify stable formulation compositions.[4]2. Determine Saturation Solubility: Accurately measure the saturation solubility of this compound in various oils and surfactants to guide excipient selection and drug loading. |
Experimental Protocols & Data
Formulation of an this compound-SMEDDS
This protocol provides a general methodology for developing a Self-Microemulsifying Drug Delivery System (SMEDDS) for this compound, a strategy proven effective for poorly water-soluble compounds.[3][7]
Objective: To prepare a stable SMEDDS formulation that, upon dilution with aqueous media, spontaneously forms a clear microemulsion with a small droplet size, thereby enhancing this compound's solubility and dissolution.
Methodology:
-
Screening of Excipients:
-
Oil Phase: Determine the saturation solubility of this compound in various oils (e.g., castor oil, ethyl oleate, Capryol 90). Select the oil with the highest solubilizing capacity.
-
Surfactant & Co-surfactant: Screen various surfactants (e.g., Tween 80, Cremophor EL, Labrasol) and co-surfactants (e.g., Transcutol HP, Propylene Glycol) for their ability to emulsify the selected oil phase. The best combinations will form clear, stable emulsions upon mixing with water.[4]
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare a series of mixtures with varying ratios of surfactant and co-surfactant (Smix), for example, 1:1, 2:1, 3:1 (w/w).
-
For each Smix ratio, titrate the oil phase with the Smix at different weight ratios (e.g., from 9:1 to 1:9).
-
Visually observe each mixture for clarity and homogeneity.
-
To each of these clear mixtures, add a specific amount of water (or simulated gastric fluid) and vortex. Observe the formation of a microemulsion.
-
Plot the results on a ternary phase diagram to delineate the boundaries of the self-microemulsifying region.[12]
-
-
Preparation of this compound-Loaded SMEDDS:
-
Select a formulation from the optimal region of the phase diagram.
-
Add the required amount of this compound to the pre-weighed oil phase and mix until completely dissolved, using gentle heat if necessary.
-
Add the surfactant and co-surfactant to the mixture and vortex until a clear, homogenous solution is formed.
-
Store the resulting liquid SMEDDS pre-concentrate in a sealed container at room temperature.
-
-
Characterization:
-
Droplet Size and Zeta Potential: Dilute the SMEDDS formulation (e.g., 100-fold) with water and measure the globule size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. An ideal formulation will have a droplet size < 100 nm and a low PDI.[4]
-
In Vitro Dissolution Test: Compare the dissolution profile of the this compound-SMEDDS (in a hard gelatin capsule) against pure this compound powder using a USP Type II dissolution apparatus in simulated gastric and intestinal fluids.
-
In Vivo Pharmacokinetic Study in Rats
Objective: To compare the oral bioavailability of the optimized this compound formulation against a control suspension of raw this compound.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (200-250g), divided into two groups (n=6 per group).
-
Dosing:
-
Control Group: Administer a suspension of raw this compound (e.g., in 0.5% carboxymethyl cellulose) orally via gavage.
-
Test Group: Administer the optimized this compound formulation (e.g., SMEDDS) orally via gavage at the same dose.
-
IV Group (for absolute bioavailability): Administer a solution of this compound intravenously via the tail vein at a lower dose (e.g., 1/10th of the oral dose).
-
-
Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., HPLC-MS/MS) to quantify this compound concentrations in the plasma samples.[4]
-
Process plasma samples, typically by protein precipitation with a solvent like acetonitrile.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve) using non-compartmental analysis. The relative oral bioavailability (Frel) is calculated as: Frel (%) = (AUCTest / AUCControl) × 100
Data Summary Tables
Table 1: Formulation Characteristics of this compound-SMEDDS (Hypothetical data for illustration)
| Formulation Code | Composition (Oil:Surfactant:Cosurfactant) | Drug Load (mg/mL) | Droplet Size (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD |
|---|---|---|---|---|---|
| ECH-SMEDDS-1 | Castor Oil:Tween 80:Transcutol HP (30:55:15) | 20 | 28.5 ± 2.1 | 0.15 ± 0.03 | -3.1 ± 0.4 |
| ECH-SMEDDS-2 | Ethyl Oleate:Cremophor EL:PEG 400 (25:60:15) | 20 | 45.2 ± 3.5 | 0.21 ± 0.05 | -5.6 ± 0.7 |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (Hypothetical data for illustration based on similar flavonoid studies[3][7])
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | Relative Bioavailability (%) |
|---|---|---|---|---|---|
| Raw this compound Suspension | 50 | 150 ± 25 | 2.0 | 980 ± 110 | 100 (Reference) |
| ECH-SMEDDS-1 | 50 | 850 ± 95 | 1.0 | 4850 ± 520 | ~495% |
Visualizations
Workflow and Logic Diagrams
Caption: Experimental workflow for developing and testing an this compound formulation.
Caption: Overcoming bioavailability barriers with formulation strategies.
References
- 1. Pharmacokinetics, Tissue Distribution, and Metabolism Study of Icariin in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative metabolism of aschantin in human and animal hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Self-microemulsifying drug delivery systems (SMEDDS) for improving in vitro dissolution and oral absorption of Pueraria lobata isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CTT Journal [cttjournal.com]
- 9. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Development of self-microemulsifying drug delivery system and solid-self-microemulsifying drug delivery system of telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Self-microemulsifying drug delivery system (SMEDDS)--challenges and road ahead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs - Google Patents [patents.google.com]
- 16. Enhancing the oral bioavailability of biochanin A by encapsulation in mixed micelles containing Pluronic F127 and Plasdone S630 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Echinatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Echinatin. The focus is on understanding and minimizing potential off-target effects in experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and pathways of this compound?
A1: this compound has been shown to exert its biological effects through several key proteins and signaling pathways. In the context of inflammation, this compound directly targets Heat Shock Protein 90 (HSP90), inhibiting its ATPase activity. This interaction disrupts the assembly of the NLRP3 inflammasome, a key component of the innate immune response. In cancer biology, this compound has been observed to activate the p38 and JNK/p38 MAPK signaling pathways, while simultaneously suppressing the Wnt/β-catenin signaling pathway.[1][2] These actions contribute to its anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2][3][4]
Q2: Are there any known off-targets of this compound?
A2: To date, comprehensive public profiling of this compound against a broad panel of kinases or other protein families to identify specific off-targets has not been extensively reported in the scientific literature. Therefore, a definitive list of off-targets is not available. Researchers should be aware of the potential for off-target effects, which are common for many natural products and small molecules, and design experiments to control for this possibility.
Q3: What are the general strategies to minimize off-target effects when working with this compound?
A3: Several strategies can be employed to minimize and control for off-target effects:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target effect. Off-target effects are often observed at higher concentrations.
-
Use of Structurally Unrelated Inhibitors: To confirm that an observed phenotype is due to the inhibition of a specific pathway, use a structurally different compound known to target the same pathway. If both compounds produce the same effect, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein (e.g., HSP90). If the phenotype of this compound treatment is mimicked by the genetic perturbation, it provides strong evidence for on-target action.
-
Rescue Experiments: In a system where the target is knocked out or knocked down, reintroducing a wild-type or inhibitor-resistant version of the target protein should rescue the phenotype if the effect is on-target.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to its intended target in a cellular context.
Q4: I am observing unexpected toxicity in my cell-based assays with this compound. What could be the cause?
A4: Unexpected toxicity can arise from several factors:
-
Off-target effects: this compound may be interacting with other cellular proteins that regulate essential processes, leading to cell death.
-
Compound concentration: The concentration of this compound used may be too high, leading to non-specific cytotoxicity. It's crucial to perform a dose-response curve to determine the therapeutic window.
-
Cell line sensitivity: Different cell lines can have varying sensitivities to a compound. It is advisable to test this compound on a non-cancerous or "normal" cell line to assess its general cytotoxicity. One study showed that this compound had no notable cytotoxicity towards human normal cells at effective concentrations against bladder cancer cells.[1]
-
Experimental artifacts: Ensure that the vehicle control (e.g., DMSO) is at a non-toxic concentration and that other experimental conditions are optimal.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell-based assays.
| Possible Cause | Troubleshooting Steps | Rationale |
| Compound Solubility | Verify the solubility of this compound in your culture medium. Prepare fresh stock solutions and ensure complete dissolution before adding to cells. | Poor solubility can lead to inaccurate effective concentrations. |
| Cell Line Integrity | Perform cell line authentication to ensure you are working with the correct cells. Regularly check for mycoplasma contamination. | Misidentified or contaminated cell lines can lead to variable results. |
| Assay Variability | Standardize all experimental parameters, including cell seeding density, treatment duration, and reagent concentrations. Include appropriate positive and negative controls in every experiment. | Minimizing variability is key to obtaining reproducible data. |
Issue 2: Observed phenotype does not correlate with the known activity of the intended target.
| Possible Cause | Troubleshooting Steps | Rationale |
| Off-Target Effect | 1. Perform a dose-response curve for both the on-target activity and the unexpected phenotype. A significant difference in EC50/IC50 values may suggest an off-target effect.2. Use a structurally unrelated inhibitor of the same target. If the phenotype is not replicated, it is likely an off-target effect of this compound.3. Perform a target knockdown/knockout experiment. If the phenotype persists in the absence of the intended target, it is an off-target effect. | These experiments help to differentiate between on-target and off-target mediated cellular responses. |
| Activation of a different signaling pathway | Profile the cells treated with this compound for changes in other major signaling pathways using antibody arrays or western blotting for key signaling nodes. | This compound may have unknown biological activities that lead to the observed phenotype. |
Quantitative Data
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| T24 | Bladder Cancer | MTT Assay | 43.85 | [1] |
| EJ | Bladder Cancer | MTT Assay | 47.21 | [1] |
Note: These IC50 values represent the concentration of this compound that inhibits the proliferation of the cancer cells by 50% and do not necessarily reflect the potency against a specific molecular target.
Experimental Protocols
Protocol 1: Western Blot Analysis of p38 MAPK Activation
Objective: To determine if this compound activates the p38 MAPK signaling pathway in a specific cell line.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for the desired time period.
-
Wash cells twice with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal loading.
Protocol 2: Wnt/β-catenin Reporter Assay (TOP/FOP-Flash Assay)
Objective: To assess the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
TOP-Flash and FOP-Flash reporter plasmids
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound
-
Wnt3a conditioned medium (or other Wnt pathway activator)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with either the TOP-Flash (containing wild-type TCF/LEF binding sites) or FOP-Flash (containing mutated binding sites, as a negative control) reporter plasmid, along with the Renilla luciferase plasmid for normalization.
-
After 24 hours, treat the cells with Wnt3a conditioned medium to activate the Wnt pathway, in the presence of various concentrations of this compound (and a vehicle control).
-
After another 24 hours, lyse the cells and measure both firefly (TOP/FOP) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity. The ratio of TOP/FOP activity indicates the level of Wnt/β-catenin signaling.
Visualizations
Caption: this compound's known signaling pathways in inflammation and cancer.
Caption: A logical workflow for troubleshooting unexpected phenotypes.
References
- 1. This compound inhibits tumor growth and synergizes with chemotherapeutic agents against human bladder cancer cells by activating p38 and suppressing Wnt/β-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the growth and metastasis of human osteosarcoma cells through Wnt/β-catenin and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitumor Activity Evaluation of Novel this compound Derivatives with a 1,3,4-Oxadiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces reactive oxygen species-mediated apoptosis via JNK/p38 MAPK signaling pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Echinatin Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for obtaining high-purity Echinatin.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for extracting this compound?
This compound is a flavonoid naturally found in the roots and rhizomes of licorice plants, particularly Glycyrrhiza inflata and Glycyrrhiza uralensis.[1] It can also be produced in cultured cells of Glycyrrhiza uralensis.[1]
Q2: What are the general steps for purifying this compound to high purity?
A typical purification workflow for this compound involves the following stages:
-
Extraction: Initial extraction from the plant material using a suitable organic solvent.
-
Crude Fractionation: Preliminary separation of flavonoids from other plant constituents.
-
Chromatographic Purification: Further purification using techniques like macroporous resin chromatography and preparative High-Performance Liquid Chromatography (HPLC).
-
Crystallization: Final step to achieve high purity and a stable solid form.
-
Purity Analysis: Assessment of the final product's purity using analytical techniques like HPLC.
Troubleshooting Guides
Extraction & Crude Fractionation
| Problem | Possible Cause | Suggested Solution |
| Low Extraction Yield | Inefficient solvent penetration. | Ensure the plant material is finely ground to increase surface area. |
| Inappropriate solvent selection. | Use solvents like ethanol or ethyl acetate, which have shown good efficacy for flavonoid extraction from licorice.[2] Consider using a mixture of ethanol and water to optimize polarity. | |
| Insufficient extraction time or temperature. | Increase extraction time and/or temperature, but monitor for potential degradation of this compound. | |
| High Levels of Impurities in Crude Extract | Co-extraction of non-flavonoid compounds. | Perform a preliminary solid-phase extraction (SPE) to remove highly polar or non-polar impurities.[2] |
| Presence of pigments and other colored compounds. | Consider a pre-treatment step with a non-polar solvent like hexane to remove chlorophylls and lipids. |
Macroporous Resin Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor Binding of this compound to the Resin | Incorrect resin type. | Select a non-polar or weakly polar resin (e.g., HP-20) which has been shown to be effective for flavonoid purification.[3] |
| Inappropriate pH of the loading solution. | Adjust the pH of the crude extract solution. For flavonoids, a slightly acidic pH can sometimes improve adsorption. | |
| Low Recovery During Elution | Strong adsorption to the resin. | Optimize the eluting solvent. A gradient of increasing ethanol concentration in water is often effective for eluting flavonoids.[3] |
| Elution volume is too low. | Increase the volume of the eluting solvent to ensure complete recovery of the bound this compound. | |
| Co-elution of Impurities | Similar polarity of impurities and this compound. | Refine the ethanol gradient during elution to improve separation. A shallower gradient can enhance resolution. |
| Resin is overloaded. | Reduce the amount of crude extract loaded onto the column relative to the resin bed volume. |
Preparative High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Resolution | Inappropriate mobile phase. | For reversed-phase HPLC, a common choice for flavonoids is a gradient of acetonitrile or methanol in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[4] |
| Unsuitable stationary phase. | A C18 column is a common and effective choice for the separation of flavonoids like this compound.[4] | |
| Gradient is too steep. | Employ a shallower gradient to increase the separation time between peaks. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a small amount of an acid modifier (e.g., formic acid, acetic acid) to the mobile phase to suppress silanol interactions. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Low Yield | Degradation of this compound on the column. | Ensure the mobile phase pH is within the stability range of this compound. Chalcones can be unstable at alkaline pH. |
| Irreversible adsorption. | Use a high-quality, end-capped column to minimize irreversible binding. |
Crystallization
| Problem | Possible Cause | Suggested Solution |
| Failure to Crystallize | Solution is not supersaturated. | Slowly evaporate the solvent or use an anti-solvent precipitation method to induce supersaturation. |
| Presence of impurities inhibiting crystal growth. | Ensure the this compound solution is of high purity (>95%) before attempting crystallization. | |
| Formation of Oil instead of Crystals | High concentration of impurities. | Re-purify the sample using preparative HPLC. |
| Inappropriate solvent system. | Experiment with different solvent and anti-solvent combinations. Common solvents for flavonoid crystallization include ethanol, methanol, and acetone. | |
| Small or Poorly Formed Crystals | Rapid crystal formation. | Slow down the crystallization process by reducing the rate of solvent evaporation or anti-solvent addition. |
Data Presentation
Table 1: Comparison of Solvents for Flavonoid Extraction from Licorice
| Solvent System | Relative Yield of Flavonoids | Notes |
| 100% Ethanol | Moderate to High | Good general solvent for flavonoids. |
| 70% Ethanol in Water | High | The addition of water increases polarity, which can enhance the extraction of more polar flavonoids. |
| Ethyl Acetate | Moderate | Tends to extract less polar flavonoids and fewer water-soluble impurities.[2] |
| Methanol | High | Effective solvent, but can also extract a wide range of other compounds. |
Table 2: Purity and Recovery at Different Purification Stages (Illustrative)
| Purification Step | Purity of this compound (%) | Recovery of this compound (%) | Common Impurities Removed |
| Crude Extract | 5 - 15 | ~90 | Sugars, amino acids, highly polar compounds |
| Macroporous Resin Chromatography | 40 - 60 | 80 - 90 | Polar pigments, some glycosides |
| Preparative HPLC (Reversed-Phase) | > 98 | 70 - 85 | Structurally similar flavonoids, isomers |
| Crystallization | > 99.5 | 85 - 95 | Residual solvent, minor impurities |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
-
Grinding: Grind dried licorice root (Glycyrrhiza inflata) to a fine powder (40-60 mesh).
-
Extraction: Macerate the powder in 80% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure at 40-50°C to obtain a crude extract.
-
Liquid-Liquid Partitioning: Dissolve the crude extract in water and perform sequential partitioning with hexane, chloroform, and finally ethyl acetate. The ethyl acetate fraction will be enriched with flavonoids, including this compound.
-
Drying: Evaporate the ethyl acetate fraction to dryness to yield the crude flavonoid extract.
Protocol 2: Macroporous Resin Chromatography
-
Resin Preparation: Pre-treat a non-polar macroporous resin (e.g., HP-20) by washing sequentially with ethanol and then water to remove any preservatives and impurities.[5]
-
Column Packing: Pack a column with the pre-treated resin and equilibrate with deionized water.
-
Sample Loading: Dissolve the crude flavonoid extract in a small amount of the initial mobile phase (e.g., 10% ethanol in water) and load it onto the column.
-
Washing: Wash the column with deionized water to remove highly polar impurities.
-
Elution: Elute the bound flavonoids with a stepwise or linear gradient of increasing ethanol concentration in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using analytical HPLC. Pool the fractions containing the highest concentration of this compound.
Protocol 3: Preparative Reversed-Phase HPLC
-
Sample Preparation: Dissolve the enriched this compound fraction from the macroporous resin step in the initial mobile phase for HPLC.
-
Column: Use a preparative C18 column.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: Develop a gradient optimized for the separation of this compound from closely related impurities. A shallow gradient is recommended for high resolution.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance (e.g., around 370 nm).
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Evaporation: Remove the mobile phase from the collected fraction under reduced pressure to obtain purified this compound.
Protocol 4: Purity Assessment by Analytical UPLC-MS/MS
-
Column: UPLC BEH C18 column.[4]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile[4]
-
-
Gradient: A fast gradient suitable for analytical separation.
-
Detection: A tandem mass spectrometer operating in positive electrospray ionization mode.[4]
-
Quantification: Calculate purity based on the area of the this compound peak relative to the total peak area.
Visualizations
Caption: Experimental workflow for high-purity this compound purification.
Caption: Logical troubleshooting for low purity in this compound purification.
References
- 1. Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant Mechanisms of this compound and Licochalcone A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of commercial Echinatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the batch-to-batch variability of commercial echinatin, ensuring more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Compound-Related Questions
1. What is this compound and what are its primary characteristics? this compound (CAS: 34221-41-5) is a natural chalcone extracted from the roots of licorice plants, such as Glycyrrhiza glabra and Glycyrrhiza echinata.[1][2] It is recognized for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.[3][4][5] Its molecular formula is C16H14O4 with a molecular weight of 270.28 g/mol .[1]
2. What causes batch-to-batch variability in commercial this compound? Batch-to-batch variability refers to the differences observed between distinct production lots of a product.[6] For natural products like this compound, this can be a significant issue.[7][8] Potential causes include:
-
Purity Levels: The percentage of pure this compound can differ between batches, with most suppliers offering purities of ≥98% or 99.61%.[1][4]
-
Impurity Profiles: The type and concentration of impurities can vary. Even minor contaminants, such as related chalcones or residual extraction solvents, can alter the biological activity.[9][10]
-
Source Material: Variations in the source plant (Glycyrrhiza species), growing conditions, and extraction methods can lead to different initial compositions.[2]
-
Physical Form: Differences in the physical state, such as being a powder or pre-dissolved solution, can affect handling and stability.[1]
3. How should I store and handle this compound to ensure its stability? Proper storage is critical to maintaining the integrity of this compound. General recommendations are as follows:
-
Solid Form: this compound powder should be stored in a tightly sealed vial at -20°C for long-term stability (up to 6 months or more).[11][12][13]
-
Stock Solutions: Once dissolved (e.g., in DMSO), stock solutions should be aliquoted into tightly sealed vials and stored at -20°C for up to one month.[11] To avoid degradation from repeated freeze-thaw cycles, use fresh aliquots for experiments.[13] Before opening a vial, allow it to equilibrate to room temperature for at least 60 minutes to prevent condensation.[11]
Experimental Questions
4. Why am I seeing inconsistent results (e.g., IC50 values) with a new batch of this compound? Inconsistent results are a primary indicator of batch-to-batch variability.[7][14] If you observe a shift in efficacy, it is likely due to a difference in the purity or composition of the new batch. It is crucial to perform a quality control check and a dose-response validation for every new lot before beginning large-scale experiments.
5. What is the recommended solvent for dissolving this compound? this compound is soluble in several organic solvents. The choice of solvent depends on the specific experimental application (in vitro vs. in vivo).
-
In Vitro Studies: DMSO is the most common solvent for preparing concentrated stock solutions.[3] For example, a stock of 54 mg/mL (199.79 mM) in fresh DMSO can be prepared.[3]
-
In Vivo Studies: For animal studies, complex vehicle solutions are required. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4] Another option involves dissolving a DMSO stock in corn oil.[3] Always prepare these solutions fresh for immediate use.[3]
Troubleshooting Guide
Problem: My experimental results with a new batch of this compound are not reproducible.
This guide provides a systematic approach to identifying and resolving issues arising from potential batch-to-batch variability.
Step 1: Initial Assessment & Qualification of a New Batch
Before using a new batch in critical experiments, a thorough qualification is essential. The following workflow helps ensure consistency.
Step 2: Troubleshooting Inconsistent Bioactivity
If you encounter unexpected results after qualifying a batch, or if you suspect an issue mid-experiment, use this logical guide to pinpoint the cause.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 34221-41-5 | [1] |
| Molecular Formula | C16H14O4 | [2] |
| Molecular Weight | 270.28 g/mol | [1][3] |
| Common Source | Roots of Glycyrrhiza species (e.g., G. glabra, G. echinata) | [1][2] |
| Compound Type | Chalcone, Flavonoid | [1][4] |
| Physical Description | Powder | [1] |
| Purity (Typical) | ≥98% | [1] |
Table 2: Recommended Solvents and Preparation of Stock Solutions
| Application | Solvent / Vehicle | Preparation & Storage Notes | Reference(s) |
| In Vitro (Cell Culture) | DMSO | Prepare stock solutions (e.g., 10-50 mM). Use fresh DMSO as moisture can reduce solubility. Aliquot and store at -20°C for up to 1 month. | [3][11] |
| In Vivo (Animal Studies) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Prepare fresh before each use. Sonication may be required to ensure clarity and full dissolution. | [4] |
| In Vivo (Animal Studies) | DMSO + Corn Oil | Prepare a concentrated DMSO stock first, then dilute into corn oil to the final concentration. Mix evenly and use immediately. | [3] |
Table 3: Quality Control (QC) Tests for Commercial this compound Batches
| QC Method | Purpose | Expected Outcome | Reference(s) |
| HPLC / UPLC | To determine purity and identify known impurities. | A major peak corresponding to this compound, with purity ≥98%. | [15][16] |
| LC-MS/MS | To confirm the molecular weight and identify unknown impurities by their mass. | A parent ion mass matching this compound (m/z ~270.28). Can reveal adducts or degradation products. | [15][17] |
| NMR Spectroscopy | To confirm the chemical structure. | The resulting spectrum should match the established chemical structure of this compound. | [10][18] |
| Cell-Based Assay (e.g., MTT) | To determine functional potency (IC50). | The IC50 value should be within an acceptable range of that obtained from previous, reliable batches. | [19][20] |
Key Signaling Pathways Modulated by this compound
Understanding the molecular targets of this compound can help in designing experiments and interpreting variability. This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.[19][20][21][22]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cells and calculate the IC50 value for a specific batch.
-
Cell Seeding: Plate cells (e.g., bladder cancer T24 cells or colorectal cancer HCT116 cells) in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells/well and allow them to adhere overnight.[19]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Common concentration ranges are 0, 10, 20, 30, 40, and 50 µM.[4][19] Remove the old medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.[19]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[19]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Measure the absorbance at 492 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of this compound on the expression or phosphorylation of key proteins in a signaling cascade.
-
Cell Treatment: Seed cells in 6-well plates and grow them to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 20, 30, 40 µM) for a specified time, such as 24 hours.[19]
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them using RIPA buffer or IP lysis buffer containing protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[19]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-PAGE gel.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.[19]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, β-catenin, total p38, GAPDH) overnight at 4°C with gentle agitation.[19]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[19]
-
Detection: After final washes with TBST, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using software like ImageJ and normalize to a loading control (e.g., GAPDH or β-actin).
References
- 1. This compound | CAS:34221-41-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. CAS 34221-41-5 | this compound [phytopurify.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Free radical scavengers | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. zaether.com [zaether.com]
- 7. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impurities in commercial titanium dental implants - A mass and optical emission spectrometry elemental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability and Storage | Tocris Bioscience [tocris.com]
- 12. ECHISTATIN | 154303-05-6 [amp.chemicalbook.com]
- 13. glpbio.com [glpbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination and pharmacokinetic study of this compound by UPLC-MS/MS in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jptcp.com [jptcp.com]
- 17. Antioxidant Mechanisms of this compound and Licochalcone A - PMC [pmc.ncbi.nlm.nih.gov]
- 18. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 19. This compound inhibits tumor growth and synergizes with chemotherapeutic agents against human bladder cancer cells by activating p38 and suppressing Wnt/β-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound induces reactive oxygen species-mediated apoptosis via JNK/p38 MAPK signaling pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound attenuates acute lung injury and inflammatory responses via TAK1-MAPK/NF-κB and Keap1-Nrf2-HO-1 signaling pathways in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound effectively protects against NLRP3 inflammasome-driven diseases by targeting HSP90 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Echinatin degradation during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Echinatin during experimental procedures. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: this compound, a chalcone found in licorice, is susceptible to degradation under several conditions. The primary factors include:
-
pH: this compound's stability is pH-dependent. At physiological pH (7.4), the hydroxyl groups can deprotonate, making the molecule more susceptible to oxidation and other degradation pathways.[1] Acidic conditions (pH 3.6) have been shown to suppress this deprotonation.[1]
-
Solvent: The polarity of the solvent influences the degradation mechanism. In polar solvents like water and methanol, degradation pathways involving proton transfer are more likely. In non-polar solvents, hydrogen atom transfer mechanisms are favored.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound. While specific kinetic data for this compound is limited, studies on similar flavonoid compounds show a clear correlation between increased temperature and degradation rate.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation of photosensitive compounds like this compound.
-
Oxidizing Agents: The presence of reactive oxygen species (ROS) or other oxidizing agents can lead to the oxidative degradation of this compound.
Q2: How should I store this compound powder and stock solutions to ensure stability?
A2: Proper storage is critical for maintaining the integrity of your this compound supply.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Keep in a tightly sealed, light-resistant container. |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | For shorter-term storage. |
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions due to its high solubilizing capacity for this compound. A concentration of 54 mg/mL in DMSO has been reported. When preparing, ensure the DMSO is fresh and not moisture-laden, as this can reduce solubility. For some in vivo formulations, a combination of DMSO, PEG300, Tween 80, and saline can be used.
Q4: I am observing inconsistent results in my cell-based assays with this compound. Could this be due to degradation?
A4: Yes, inconsistent results are a strong indicator of compound instability. If this compound degrades in your cell culture medium, the effective concentration will decrease over the course of the experiment, leading to variability in the observed biological effects. It is crucial to prepare fresh dilutions of this compound in your culture medium for each experiment and minimize the time the compound spends in the incubator before being added to the cells.
Troubleshooting Guides
Problem: Precipitate forms when diluting this compound stock solution in aqueous media.
| Possible Cause | Solution |
| Low aqueous solubility of this compound. | Prepare fresh dilutions immediately before use. Do not store diluted aqueous solutions. Consider using a carrier solvent system if compatible with your experimental setup. For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline has been used. |
| Final DMSO concentration is too high. | Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent toxicity and precipitation. |
Problem: Loss of this compound activity in long-term cell culture experiments.
| Possible Cause | Solution |
| Degradation at 37°C in culture medium. | Replenish the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours) to maintain a consistent concentration. |
| Interaction with media components. | If possible, perform a stability study by incubating this compound in your specific cell culture medium for various time points and analyzing its concentration by HPLC. |
Experimental Protocols & Methodologies
Cell Viability (MTT) Assay
This protocol is adapted from a study investigating the effect of this compound on bladder cancer cells.[2]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10³ cells/well and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 20, 30, 40, 50 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
Western Blot Analysis of MAPK Pathway
This protocol is a general guideline for assessing the effect of this compound on the MAPK signaling pathway, as this compound has been shown to modulate this pathway.[3][4]
-
Cell Treatment: Treat cells with this compound at the desired concentrations and time points.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of MAPK proteins (e.g., p38, ERK1/2, JNK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for evaluating this compound stability under various stress conditions.
This compound's Influence on the MAPK/NF-κB Signaling Pathway
Caption: this compound inhibits the LPS-induced inflammatory response via the TAK1-mediated MAPK/NF-κB pathway.[3]
Logical Flow for Troubleshooting Inconsistent Cell Viability Results
Caption: A logical troubleshooting guide for addressing inconsistent cell viability assay results with this compound.
References
- 1. Antioxidant Mechanisms of this compound and Licochalcone A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor growth and synergizes with chemotherapeutic agents against human bladder cancer cells by activating p38 and suppressing Wnt/β-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates acute lung injury and inflammatory responses via TAK1-MAPK/NF-κB and Keap1-Nrf2-HO-1 signaling pathways in macrophages | PLOS One [journals.plos.org]
- 4. This compound induces reactive oxygen species-mediated apoptosis via JNK/p38 MAPK signaling pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Echinatin and Other NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has been implicated in a wide range of inflammatory diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines, making it a prime target for therapeutic intervention. This guide provides a comparative overview of the efficacy of Echinatin, a natural chalcone, with other notable NLRP3 inhibitors, supported by available experimental data.
Mechanism of Action: A Differentiated Approach
This compound distinguishes itself from many other NLRP3 inhibitors through its unique mechanism of action. While many inhibitors directly target the NLRP3 protein, this compound exerts its effect by binding to heat-shock protein 90 (HSP90).[1][2][3][4][5][6][7] This interaction inhibits the ATPase activity of HSP90, disrupting the association between the cochaperone SGT1 and the HSP90-NLRP3 complex.[1][2][3][4][5][6][7] This ultimately prevents the assembly and activation of the NLRP3 inflammasome.
In contrast, the well-characterized inhibitor MCC950 directly binds to the NACHT domain of the NLRP3 protein, specifically targeting the Walker B motif involved in ATP hydrolysis.[8] This direct interaction locks NLRP3 in an inactive conformation, preventing its activation.[8] Other inhibitors, such as Oridonin, act through covalent modification of NLRP3, while CY-09 is reported to directly bind to the Walker A motif of NLRP3.
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected NLRP3 inhibitors. It is crucial to note that these values are derived from different studies and experimental conditions, which may affect direct comparability.
| Inhibitor | IC50 Value | Cell Type | Notes |
| This compound | ~20-40 µM (in vitro, estimated) | Mouse BMDMs, Human PBMCs | Inhibits nigericin-induced IL-1β secretion and caspase-1 activation.[5][9] The inhibitory effect was reported to be about 2 times more potent in human PBMCs than in mouse BMDMs.[1][5] |
| MCC950 | 7.5 nM | Mouse BMDMs | Potent and selective inhibitor of NLRP3.[2][4][10] |
| Oridonin | ~0.75 µM | Not specified | Covalently binds to NLRP3.[2] |
| CY-09 | 6 µM | Mouse BMDMs | Directly binds to the ATP-binding site of the NACHT domain.[1] |
| Isoliquiritigenin (ILG) | 10.1 µM | Not specified | A flavonoid derivative that selectively inhibits the NLRP3 inflammasome.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of NLRP3 inflammasome inhibitors.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This assay is fundamental for assessing the direct inhibitory effect of a compound on NLRP3 inflammasome activation in immune cells.
1. Cell Culture and Priming:
- Bone marrow-derived macrophages (BMDMs) are harvested from mice and cultured in DMEM supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and M-CSF.
- Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.
- Cells are seeded in multi-well plates and primed with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
2. Inhibitor Treatment:
- After priming, the culture medium is replaced with fresh medium containing various concentrations of the test inhibitor (e.g., this compound, MCC950) or vehicle control (e.g., DMSO).
- Cells are incubated with the inhibitor for a defined period (e.g., 1 hour).
3. NLRP3 Inflammasome Activation:
- NLRP3 inflammasome activation is induced by adding a specific agonist, such as:
- Nigericin (a potassium ionophore)
- ATP (activates the P2X7 receptor)
- Monosodium urate (MSU) crystals (particulate activator)
- Cells are incubated with the agonist for a specified time (e.g., 45-60 minutes).
4. Measurement of Inflammasome Activity:
- ELISA for IL-1β: The cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using a commercially available ELISA kit.
- Caspase-1 Activity Assay: Caspase-1 activity in the cell lysate or supernatant is measured using a fluorometric or colorimetric assay that detects the cleavage of a specific caspase-1 substrate.
- Western Blotting: Cell lysates and supernatants are subjected to SDS-PAGE and western blotting to detect the cleaved (active) form of caspase-1 (p20) and mature IL-1β (p17).
- ASC Speck Visualization: Immunofluorescence microscopy can be used to visualize the formation of ASC specks, a hallmark of inflammasome activation.
In Vivo Model of LPS-Induced Septic Shock
This model is used to evaluate the therapeutic potential of an NLRP3 inhibitor in a systemic inflammatory condition.
1. Animal Model:
- Wild-type C57BL/6 mice are typically used.
2. Inhibitor Administration:
- Mice are pre-treated with the NLRP3 inhibitor (e.g., this compound, MCC950) or vehicle control via intraperitoneal (i.p.) or oral administration.
3. Induction of Septic Shock:
- A lethal dose of LPS (e.g., 20 mg/kg) is administered via i.p. injection to induce septic shock.
4. Evaluation of Efficacy:
- Survival Rate: The survival of the mice is monitored over a set period (e.g., 48-72 hours).
- Cytokine Levels: Blood is collected at specific time points, and serum levels of IL-1β, TNF-α, and other inflammatory cytokines are measured by ELISA.
- Histopathology: Tissues from major organs (e.g., lung, liver, kidney) are collected for histological analysis to assess inflammation and tissue damage.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated.
Caption: NLRP3 Inflammasome Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Evaluating NLRP3 Inhibitors.
References
- 1. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound effectively protects against NLRP3 inflammasome–driven diseases by targeting HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound effectively protects against NLRP3 inflammasome-driven diseases by targeting HSP90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. inflammasomelab.com [inflammasomelab.com]
- 9. JCI Insight - this compound effectively protects against NLRP3 inflammasome–driven diseases by targeting HSP90 [insight.jci.org]
- 10. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of Echinatin in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of Echinatin in various xenograft models, benchmarked against established chemotherapeutic agents. The data presented is compiled from preclinical studies to offer insights into the potential of this compound as a therapeutic agent. Detailed experimental protocols and visualizations of the implicated signaling pathways are included to support further research and development.
Executive Summary
This compound, a flavonoid derived from licorice root, has demonstrated significant anti-tumor activity in preclinical xenograft models of bladder, osteosarcoma, and esophageal cancers. Its mechanism of action involves the modulation of key signaling pathways, including Wnt/β-catenin, p38 MAPK, AKT/mTOR, and JNK, leading to the inhibition of tumor growth. This guide presents a comparative analysis of this compound's efficacy against standard-of-care chemotherapies, highlighting its potential as a standalone or synergistic therapeutic agent.
Comparative Efficacy of this compound in Xenograft Models
The following tables summarize the quantitative data on tumor growth inhibition by this compound and other anti-tumor agents in respective cancer xenograft models.
Bladder Cancer Xenograft Model
Cell Line: T24 (Human Bladder Carcinoma) Animal Model: Athymic Nude Mice
| Treatment Group | Dosage | Administration Route | Tumor Volume Reduction vs. Control | Citation |
| This compound | 20 mg/kg | Oral Gavage | Significant reduction | [1] |
| 40 mg/kg | Oral Gavage | Significant reduction | [1] | |
| 60 mg/kg | Oral Gavage | Significant reduction | [1] | |
| Cisplatin | 2 mg/kg | Tail Injection | Significant inhibition | [2] |
| Silibinin | 100 mg/kg | Oral Gavage | 51% | [3] |
| 200 mg/kg | Oral Gavage | 58% | [3] | |
| Ellagic Acid | 40 mg/kg | Intraperitoneal | 61% | [4] |
Osteosarcoma Xenograft Model
Cell Line: KHOS/NP (Human Osteosarcoma) Animal Model: Athymic Nude Mice
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition vs. Control | Citation |
| This compound | Not specified in publicly available data | Not specified | Significant inhibition | [5] |
| Doxorubicin | 3 mg/kg | Intraperitoneal | Significant inhibition | |
| Melittin | 1 mg/kg | Intratumoral | Significant reduction | [6] |
Esophageal Cancer Xenograft Model
Cell Line: KYSE270 (Human Esophageal Squamous Cell Carcinoma) Animal Model: Athymic Nude Mice
| Treatment Group | Dosage | Administration Route | Tumor Burden Suppression vs. Control | Citation |
| This compound | 20 mg/kg | Oral Gavage | 57% | [7] |
| 50 mg/kg | Oral Gavage | 48% | [7] | |
| Nab-paclitaxel | 10 mg/kg | Not specified | 72.38% | [8] |
| Paclitaxel | Not specified | Not specified | 60.77% | [8] |
| Carboplatin | Not specified | Not specified | 34.33% | [8] |
Experimental Protocols
General Xenograft Model Establishment
-
Cell Culture: Human cancer cell lines (T24, KHOS/NP, KYSE270) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Housing: Athymic nude mice (4-6 weeks old) are housed in a pathogen-free environment with sterile food and water ad libitum.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of PBS or a mixture with Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: this compound is typically administered via oral gavage, while other chemotherapeutic agents are administered via routes such as intraperitoneal or intravenous injection, according to established protocols.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and processed for further analysis (e.g., histology, western blotting).
Immunohistochemistry (IHC)
-
Tissue Preparation: Excised tumor tissues are fixed in 10% formalin, embedded in paraffin, and sectioned.
-
Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval using appropriate buffers and heat.
-
Blocking: Non-specific binding is blocked using a blocking solution (e.g., serum).
-
Primary Antibody Incubation: Sections are incubated with primary antibodies against target proteins overnight at 4°C.
-
Secondary Antibody Incubation: After washing, sections are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is developed using a DAB substrate kit, and the sections are counterstained with hematoxylin.
-
Imaging: Slides are imaged using a light microscope.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Key Signaling Pathways
This compound exerts its anti-tumor effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: this compound's multi-target mechanism of action on key cancer signaling pathways.
Experimental Workflow for Xenograft Studies
The following diagram outlines the typical workflow for evaluating the anti-tumor efficacy of this compound in a xenograft model.
Caption: Standard experimental workflow for in vivo xenograft studies.
Conclusion
The presented data from preclinical xenograft models suggest that this compound holds promise as an anti-tumor agent for various cancers, including bladder, osteosarcoma, and esophageal cancers. Its ability to modulate multiple signaling pathways provides a mechanistic basis for its observed efficacy. While direct head-to-head comparative studies are limited, the available data indicates that this compound's tumor growth inhibition is comparable to or, in some contexts, potentially synergistic with standard chemotherapeutic agents. Further investigation, including more direct comparative in vivo studies and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in oncology.
References
- 1. This compound inhibits tumor growth and synergizes with chemotherapeutic agents against human bladder cancer cells by activating p38 and suppressing Wnt/β-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting HNRNPU to overcome cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 4. mdpi.com [mdpi.com]
- 5. This compound inhibits the growth and metastasis of human osteosarcoma cells through Wnt/β-catenin and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melittin inhibits osteosarcoma growth in vitro and in vivo by inactivating the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses esophageal cancer tumor growth and invasion through inducing AKT/mTOR-dependent autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Superior Therapeutic Efficacy of Nanoparticle Albumin Bound Paclitaxel Over Cremophor-Bound Paclitaxel in Experimental Esophageal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Echinatin vs. Licochalcone A: A Comparative Antioxidant Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of two prominent chalcones, Echinatin and Licochalcone A. By presenting quantitative data, experimental methodologies, and mechanistic insights, this document serves as a valuable resource for researchers investigating natural compounds for antioxidant applications.
Quantitative Antioxidant Activity
A direct comparative study by Liang et al. (2018) provides key quantitative data on the antioxidant capacities of this compound and Licochalcone A using various assays. The results, summarized below, indicate that Licochalcone A consistently exhibits stronger antioxidant activity, evidenced by its lower IC50 values across all tested methods.[1][2][3][4] The increased efficacy of Licochalcone A is attributed to the presence of a 1,1-dimethyl-2-propenyl substituent, which enhances its antioxidant action in both aqueous and alcoholic solutions.[1][2][3]
| Antioxidant Assay | This compound (IC50 in µM) | Licochalcone A (IC50 in µM) |
| DPPH• Scavenging | 23.9 ± 1.2 | 15.8 ± 0.9 |
| Cu2+-Reduction | 33.7 ± 1.5 | 21.4 ± 1.1 |
| Fe3+-Reduction | 45.2 ± 2.1 | 28.9 ± 1.4 |
| PTIO• Scavenging | 56.3 ± 2.5 | 35.7 ± 1.8 |
Experimental Protocols
Detailed methodologies for the most common antioxidant assays are crucial for reproducible research. Below are step-by-step protocols for the DPPH and ABTS assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet DPPH solution to a yellow-colored product is monitored spectrophotometrically.[5][6][7]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark due to its light sensitivity.[5][7]
-
Sample Preparation: Dissolve this compound, Licochalcone A, or a standard antioxidant (e.g., ascorbic acid) in a suitable solvent to prepare a stock solution. From the stock solution, create a series of dilutions to determine the IC50 value.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample dilutions. To this, add an equal volume of the DPPH working solution. A blank sample containing only the solvent and DPPH solution should also be prepared.[5]
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[6][7]
-
Absorbance Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer.[6][7]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[6]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[8]
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[9]
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[10]
-
Sample Preparation: Prepare various concentrations of this compound, Licochalcone A, and a standard antioxidant (e.g., Trolox) in a suitable solvent.
-
Reaction Mixture: Add a small volume of the antioxidant solution to a larger volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specified time (typically 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition of ABTS•+ is calculated using the same formula as for the DPPH assay.
Antioxidant Mechanisms
Both this compound and Licochalcone A exert their antioxidant effects through multiple mechanisms. In aqueous solutions, they can undergo electron transfer (ET) and proton transfer (PT). In alcoholic solutions, a hydrogen atom transfer (HAT) mechanism is more likely.[1][2][3][11]
Cellular Antioxidant Pathways: The Role of Nrf2
A key mechanism for cellular antioxidant defense is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12][13] Both this compound and Licochalcone A have been shown to activate this pathway, leading to the expression of a suite of antioxidant and cytoprotective genes.
-
Licochalcone A: It has been demonstrated that Licochalcone A activates the Nrf2 pathway, which in turn upregulates the expression of antioxidant enzymes.[14][15] This contributes to its protective effects against oxidative stress.[15]
-
This compound: Recent studies have revealed that this compound also activates the Keap1-Nrf2-HO-1 signaling pathway.[16] It interacts with Keap1, leading to the nuclear translocation of Nrf2 and subsequent expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[16][17]
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: General workflow for in vitro antioxidant capacity assays.
Caption: Activation of the Nrf2 antioxidant response pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant Mechanisms of this compound and Licochalcone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant Mechanisms of this compound and Licochalcone A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. mdpi.com [mdpi.com]
- 8. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. [PDF] Antioxidant Mechanisms of this compound and Licochalcone A | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Licochalcone A: a review of its pharmacology activities and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound attenuates acute lung injury and inflammatory responses via TAK1-MAPK/NF-κB and Keap1-Nrf2-HO-1 signaling pathways in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unveiling Echinatin's Molecular Targets: A Comparative Guide to Proteomic Cross-Validation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of proteomic approaches for the cross-validation of Echinatin's molecular targets. We delve into the experimental data supporting its mechanism of action and compare proteomics-based strategies with alternative target validation methods.
This compound, a naturally occurring chalcone found in the root of licorice (Glycyrrhiza uralensis), has garnered significant interest for its therapeutic potential, particularly in cancer and inflammatory diseases.[1][2] Proteomics has been instrumental in identifying the direct protein targets of this compound, offering a deeper understanding of its biological effects. This guide will explore the key findings from these proteomic studies, detail the experimental protocols, and present a comparative analysis of different target validation techniques.
Proteomic Identification of this compound's Targets
Recent studies have successfully employed proteomic strategies to identify key protein targets of this compound, shedding light on its mechanism of action. Two significant targets that have been identified and validated are Heat Shock Protein 90 (HSP90) and the components of the AKT/mTOR signaling pathway.
A pivotal study demonstrated that this compound directly binds to HSP90, inhibiting its ATPase activity. This interaction disrupts the association between the cochaperone SGT1 and the HSP90-NLRP3 complex, leading to the suppression of NLRP3 inflammasome activation.[1] This finding positions this compound as a novel inhibitor of the NLRP3 inflammasome, with therapeutic potential for a range of inflammatory conditions.[1]
Furthermore, in the context of esophageal squamous cell carcinoma (ESCC), RNA sequencing and functional assays have revealed that this compound induces apoptosis and autophagy by inactivating the AKT/mTOR signaling pathway.[2] While not a direct binding study in the same vein as the HSP90 research, this proteomic-level insight into the signaling cascade affected by this compound provides crucial target information.
Comparative Analysis of Target Validation Methods
The identification of drug targets is a critical step in drug discovery. While proteomics offers a powerful and unbiased approach, it is often used in conjunction with other methods for robust validation. Here, we compare proteomics with alternative techniques for validating this compound's targets.
| Method | Principle | Advantages | Limitations | Relevance to this compound |
| Chemical Proteomics | Utilizes chemical probes (e.g., affinity-based probes, activity-based probes) to capture and identify drug-protein interactions from complex biological samples. | Enables direct identification of binding partners in a native environment. Can identify "off-targets." | Requires synthesis of modified drug analogues. Potential for steric hindrance by the probe. | Directly applicable for confirming the binding of this compound to targets like HSP90. |
| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability upon ligand binding. Unbound proteins denature at lower temperatures than ligand-bound proteins. | Does not require drug modification. Provides insights into target engagement in living cells. | Can be influenced by indirect effects on protein stability. May not be suitable for all targets. | Could be used to validate the direct interaction of this compound with HSP90 and other potential targets by observing shifts in their melting temperatures. |
| Genetic Approaches (e.g., CRISPR/Cas9, siRNA) | Modulates the expression of a putative target gene to observe if it phenocopies the effect of the drug. | Directly links a gene/protein to a cellular phenotype. | Can have off-target effects. Does not confirm direct binding. | Useful for validating the functional role of the AKT/mTOR pathway in this compound-induced apoptosis and autophagy in cancer cells. |
| Biochemical Assays (e.g., Enzyme Assays, Surface Plasmon Resonance) | In vitro methods to measure the direct interaction and functional effect of a compound on a purified protein. | Provides quantitative data on binding affinity and functional modulation. | Lacks the complexity of the cellular environment. Requires purified protein. | Can be used to quantify the binding affinity of this compound to HSP90 and measure the inhibition of its ATPase activity. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used in the identification of this compound's targets.
Affinity Purification-Mass Spectrometry (AP-MS) for HSP90 Identification
-
Probe Synthesis: this compound is chemically modified to incorporate a linker and a biotin tag for affinity purification.
-
Cell Lysate Preparation: Cells are lysed to release proteins while maintaining their native conformation.
-
Affinity Purification: The biotinylated this compound probe is incubated with the cell lysate. Streptavidin-coated beads are then used to capture the probe-protein complexes.
-
Elution and Digestion: The captured proteins are eluted from the beads and digested into peptides using trypsin.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry to identify the proteins that were pulled down with the this compound probe.
RNA Sequencing for AKT/mTOR Pathway Analysis
-
Cell Treatment: Esophageal squamous cell carcinoma (ESCC) cells are treated with this compound or a vehicle control.
-
RNA Extraction: Total RNA is extracted from the treated and control cells.
-
Library Preparation: mRNA is enriched and fragmented, followed by reverse transcription to cDNA and the addition of sequencing adapters.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.
-
Bioinformatic Analysis: The sequencing data is aligned to a reference genome, and differential gene expression analysis is performed to identify pathways, such as the AKT/mTOR pathway, that are significantly altered by this compound treatment.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: this compound's inhibitory effect on the NLRP3 inflammasome pathway via HSP90.
Caption: this compound induces autophagy and apoptosis by inhibiting the AKT/mTOR pathway.
Caption: A generalized workflow for identifying protein targets using proteomics.
References
- 1. This compound effectively protects against NLRP3 inflammasome-driven diseases by targeting HSP90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses esophageal cancer tumor growth and invasion through inducing AKT/mTOR-dependent autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication and Comparative Efficacy of Echinatin in Septic Shock
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental evidence for Echinatin's therapeutic effects in preclinical models of septic shock. Drawing on published research, we present a comparative overview of this compound's efficacy against other potential therapeutic agents, with a focus on independently generated data. This document summarizes key quantitative outcomes, details experimental methodologies, and visualizes the underlying molecular pathways to facilitate objective evaluation and inform future research directions.
Comparative Efficacy of this compound and Alternatives in Sepsis Models
The therapeutic potential of this compound in mitigating the severe inflammatory response characteristic of septic shock has been investigated in multiple preclinical studies. To contextualize its efficacy, this section compares key outcomes from this compound studies with those of other therapeutic compounds, namely the NLRP3 inhibitor MCC950, the corticosteroid Dexamethasone, and the protease inhibitor Ulinastatin. The data presented is aggregated from independent research publications.
Survival Rates
Improving survival is the primary goal in sepsis treatment. The following table summarizes the reported survival rates in murine models of sepsis following treatment with this compound and comparator compounds. It is important to note the variations in sepsis induction models (Lipopolysaccharide [LPS] vs. Cecal Ligation and Puncture [CLP]) and treatment protocols, which can influence outcomes.
| Compound | Sepsis Model | Dosage | Administration Route & Timing | Observation Period | Survival Rate (Treatment) | Survival Rate (Control) | Source |
| This compound | LPS-induced endotoxic shock | 20 or 40 mg/kg | i.p. 1 hour before LPS | 3 days | Not explicitly quantified in survival curve, but shown to ameliorate septic shock. | Not explicitly quantified in survival curve. | [1][2] |
| This compound | MRSA-induced pneumonia | 60 mg/kg | s.c. 1h post-infection, then every 12h | 96 hours | 50% | 10% | [3] |
| MCC950 | LPS-induced systemic inflammation | 10 mg/kg | i.p. 6h before and after LPS | 72 hours | Significantly improved survival | ~20% | [4] |
| MCC950 | Cardiac Arrest-induced sterile inflammation | Not specified | i.p. for 3 days post-CA | 14 days | Improved survival rate | Not specified | [5] |
| Dexamethasone | LPS-induced cytokine storm | 5 mg/kg | i.p. simultaneously with LPS | 48 hours | 87.5% | 25% | [6] |
| Dexamethasone | Fecal slurry-induced sepsis (severe) | 0.2 mg/kg | i.v. 1 hour after sepsis induction | 14 days | Improved survival | ~30% | [7][8] |
| Dexamethasone + Isoforskolin | LPS-induced sepsis | 10 mg/kg each | i.p. pretreatment | Not specified | 58.3% | 33.3% (DEX alone) | [9] |
| Ulinastatin | Severe Sepsis (Human) | 200,000 IU | i.v. twice daily for 5 days | 28 days | 92.7% | 79.7% | [10] |
| Ulinastatin | Sepsis (Human, meta-analysis) | Various | Not specified | 28 days | Significantly increased (OR=2.01) | Baseline | [11] |
| Kallistatin | CLP-induced sepsis | Not specified | i.v. 6 hours after CLP | 4-6 days | 38% improvement | Baseline | [12] |
| Reconstituted HDL (CSL-111) | CLP-induced sepsis | Not specified | i.v. 2 hours after sepsis | Not specified | 81% | 38% | [13] |
Note: Direct comparison between studies should be made with caution due to differing experimental conditions.
Modulation of Inflammatory Cytokines
A hallmark of sepsis is the "cytokine storm," a massive release of pro-inflammatory mediators. The ability of a therapeutic agent to temper this response is a key indicator of its potential efficacy. The tables below summarize the effects of this compound and comparators on the serum levels of critical pro-inflammatory cytokines: Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).
Table 2: Effects on Interleukin-1β (IL-1β) Levels
| Compound | Sepsis Model | Dosage | Effect on IL-1β | Source |
| This compound | LPS in RAW264.7 cells | 30 μM | Decreased mRNA level 5.56-fold vs. LPS group | [14] |
| This compound | LPS-induced septic shock | 20 & 40 mg/kg | Significantly decreased serum levels | [1][2] |
| MCC950 | CLP-induced sepsis (rats) | 50 mg/kg/day | Reduced plasma IL-1β from ~307 pg/mL to ~134 pg/mL | [15] |
| Dexamethasone | LPS-induced cytokine storm | 5 mg/kg | Significantly reduced serum levels | [6] |
| Ulinastatin | Sepsis (Human, meta-analysis) | Various | Significantly decreased serum levels | [16] |
Table 3: Effects on Interleukin-6 (IL-6) Levels
| Compound | Sepsis Model | Dosage | Effect on IL-6 | Source |
| This compound | LPS in RAW264.7 cells | 30 μM | Decreased mRNA level 5.26-fold vs. LPS group | [14] |
| Dexamethasone | LPS-challenged mice | 5 mg/kg | Reduced serum IL-6 from ~91 ng/mL to ~22 ng/mL | [17] |
| Dexamethasone | Fecal slurry-induced sepsis (rats) | 0.2 mg/kg | Decreased serum levels | [8] |
| Ulinastatin | Sepsis (Human, meta-analysis) | Various | Significantly decreased serum levels (MD = -53.00) | [16] |
| Kallistatin | CLP-induced sepsis | Not specified | Significantly reduced serum levels | [12] |
Table 4: Effects on Tumor Necrosis Factor-α (TNF-α) Levels
| Compound | Sepsis Model | Dosage | Effect on TNF-α | Source |
| This compound | LPS-induced septic shock | 20 & 40 mg/kg | Significantly decreased serum levels | [1] |
| Dexamethasone | LPS-challenged mice | 5 mg/kg | Reduced serum TNF-α from ~409 pg/mL to ~134 pg/mL | [17] |
| Dexamethasone | Fecal slurry-induced sepsis (rats) | 0.2 mg/kg | Decreased serum levels | [8] |
| Ulinastatin | Sepsis (Human, meta-analysis) | Various | Significantly decreased serum levels (MD = -53.05) | [16] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effects on septic shock.
Animal Models of Sepsis
-
Lipopolysaccharide (LPS)-Induced Endotoxic Shock:
-
Animals: C57BL/6 mice are commonly used.
-
Induction: Mice are administered a high dose of LPS (e.g., 20-30 mg/kg body weight) via intraperitoneal (i.p.) injection to induce a systemic inflammatory response and septic shock.
-
Treatment: this compound (e.g., 20 or 40 mg/kg) or a vehicle control is typically administered i.p. one hour prior to LPS injection.
-
Monitoring: Survival is monitored for a specified period (e.g., 72 hours). Blood and tissue samples are collected at various time points to measure cytokine levels and markers of organ damage.
-
-
Cecal Ligation and Puncture (CLP)-Induced Polymicrobial Sepsis:
-
Animals: C57BL/6 or other appropriate mouse strains are used.
-
Induction: Mice are anesthetized, and a midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve and punctured (e.g., once or twice with a specific gauge needle) to induce leakage of fecal contents into the peritoneal cavity, leading to polymicrobial sepsis. The abdomen is then closed.
-
Treatment: Therapeutic agents or vehicle are administered at specified times relative to the CLP procedure (e.g., pre- or post-CLP).
-
Monitoring: Survival, clinical severity scores, body weight, and temperature are monitored. Blood and organ tissues are collected for analysis of bacterial load, inflammatory markers, and organ injury.
-
In Vitro Macrophage Stimulation
-
Cell Line: RAW264.7 murine macrophages are frequently used.
-
Stimulation: Cells are primed with a low concentration of LPS (e.g., 0.5 µg/mL) for a set period (e.g., 24 hours).
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 3, 10, 30 µM) for a specified duration (e.g., 2 hours) before LPS stimulation.
-
Analysis:
-
Cytokine Measurement: Levels of IL-1β, IL-6, and TNF-α in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression: The mRNA levels of target genes (e.g., Il1b, Il6, Tnf) are measured by quantitative real-time polymerase chain reaction (qRT-PCR).
-
Western Blotting: The protein expression and phosphorylation status of key signaling molecules (e.g., NF-κB p65, IκBα, ERK, MEK) are determined by Western blot analysis.
-
Measurement of Inflammatory Markers
-
ELISA: Commercially available ELISA kits are used to quantify the concentrations of cytokines (e.g., IL-1β, IL-6, TNF-α) in serum, plasma, or cell culture supernatants according to the manufacturer's instructions.
-
Western Blot: Protein lysates from tissues or cells are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., p-p65, p-ERK) and corresponding total proteins. Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescence detection system are used for visualization.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound in Sepsis
This compound has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways that are hyperactivated during sepsis.
Caption: this compound's mechanisms in sepsis.
General Experimental Workflow for Preclinical Sepsis Studies
The diagram below outlines a typical workflow for investigating the efficacy of a therapeutic agent in a preclinical model of sepsis.
Caption: Preclinical sepsis study workflow.
References
- 1. This compound effectively protects against NLRP3 inflammasome–driven diseases by targeting HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - this compound effectively protects against NLRP3 inflammasome–driven diseases by targeting HSP90 [insight.jci.org]
- 3. The natural product, this compound, protects mice from methicillin-resistant Staphylococcus aureus pneumonia by inhibition of alpha-hemolysin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MCC950 improves lipopolysaccharide‑induced systemic inflammation in mice by relieving pyroptosis in blood neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCC950, a selective NLPR3 inflammasome inhibitor, improves neurologic function and survival after cardiac arrest and resuscitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Effects of Glucocorticoid Therapy on Sepsis Depend Both on the Dose of Steroids and on the Severity and Phase of the Animal Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic Enhancement of Isoforskolin and Dexamethasone Against Sepsis and Acute Lung Injury Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intravenous administration of ulinastatin (human urinary trypsin inhibitor) in severe sepsis: a multicenter randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Efficacy and Immunomodulatory Effects of Ulinastatin and Thymosin α1 for Sepsis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kallistatin treatment attenuates lethality and organ injury in mouse models of established sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reconstituted High-density Lipoprotein Therapy Improves Survival in Mouse Models of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound attenuates acute lung injury and inflammatory responses via TAK1-MAPK/NF-κB and Keap1-Nrf2-HO-1 signaling pathways in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NLRP3 inflammasome inhibition attenuates sepsis-induced platelet activation and prevents multi-organ injury in cecal-ligation puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improvement of Sepsis Prognosis by Ulinastatin: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Proliferative Potential of Echinatin Derivatives: A Comparative Analysis
FOR IMMEDIATE RELEASE
A comprehensive analysis of recently synthesized Echinatin derivatives reveals significant anti-proliferative activity against a range of cancer cell lines, with some compounds demonstrating potency superior to the parent molecule, this compound. This guide provides a comparative overview of their efficacy, delves into the underlying molecular mechanisms, and presents detailed experimental protocols for researchers in oncology and drug development.
This compound, a natural chalcone isolated from licorice root, has garnered attention for its anti-tumor properties.[1][2] Recent research has focused on the synthesis of novel this compound derivatives to enhance its therapeutic potential. This comparative guide synthesizes findings from key studies to offer a clear perspective on the anti-proliferative landscape of these emerging compounds.
Comparative Anti-Proliferative Activity
A recent study detailing the synthesis of novel this compound derivatives incorporating a 1,3,4-oxadiazole moiety has shown promising results. The anti-proliferative effects of these compounds were evaluated against two human colon cancer cell lines (HT-29 and HCT116) and two human hematologic malignant cell lines (K562 and KU812).[1] The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below.
| Compound | HT-29 (μM) | HCT116 (μM) | K562 (μM) | KU812 (μM) |
| This compound | >50 | 28.32 ± 2.11 | 22.14 ± 1.53 | 35.61 ± 2.87 |
| T1 | 13.88 ± 1.09 | 10.20 ± 0.89 | 25.43 ± 2.01 | 30.17 ± 2.54 |
| T2 | 9.76 ± 0.78 | 7.65 ± 0.63 | 18.92 ± 1.34 | 24.53 ± 1.98 |
| T3 | 6.43 ± 0.51 | 5.11 ± 0.42 | 15.67 ± 1.12 | 20.19 ± 1.67 |
| T4 | 8.60 ± 0.75 | 8.09 ± 0.68 | 2.87 ± 0.23 | 1.71 ± 0.14 |
| T5 | 2.87 ± 0.24 | 2.13 ± 0.18 | 9.87 ± 0.81 | 12.45 ± 1.03 |
| T8 | 5.12 ± 0.43 | 4.32 ± 0.35 | 11.23 ± 0.95 | 15.78 ± 1.29 |
| T12 | 7.89 ± 0.65 | 6.54 ± 0.54 | 14.34 ± 1.18 | 18.91 ± 1.55 |
| T13 | 4.56 ± 0.38 | 3.87 ± 0.31 | 10.11 ± 0.84 | 13.67 ± 1.13 |
| T14 | 3.98 ± 0.33 | 3.12 ± 0.26 | 8.76 ± 0.72 | 11.98 ± 0.99 |
| Adriamycin | 1.02 ± 0.09 | 0.87 ± 0.07 | 0.54 ± 0.04 | 0.68 ± 0.05 |
Data sourced from a study on novel this compound derivatives with a 1,3,4-oxadiazole moiety.[1]
Notably, compounds T4 and T5 demonstrated the most potent activity across the tested cell lines, with IC50 values for T4 ranging from 1.71 µM to 8.60 µM.[1][2][3][4][5] More than half of the synthesized compounds exhibited strong inhibitory effects on HCT116 cells, suggesting a potential sensitivity of this cell line to these derivatives.[1] In comparison, the parent compound this compound showed significantly higher IC50 values, indicating lower potency. For instance, in T24 and EJ bladder cancer cell lines, the IC50 values for this compound were 43.85 μM and 47.21 μM, respectively.[6]
Mechanistic Insights: Signaling Pathways
The anti-proliferative effects of this compound and its derivatives are attributed to their ability to modulate key signaling pathways involved in cell growth, survival, and apoptosis.
This compound has been shown to induce apoptosis and autophagy by inactivating the Akt/mTOR signaling pathway.[1] In bladder cancer cells, this compound exerts its anti-tumor effects by activating the p38 signaling pathway and suppressing the Wnt/β-catenin pathway.[6] Similarly, in osteosarcoma cells, this compound's inhibitory effects are mediated through the Wnt/β-catenin and p38 signaling pathways.[7] In colorectal cancer, this compound induces apoptosis through the JNK/p38 MAPK signaling pathway, which is mediated by reactive oxygen species (ROS).[8][9] The activation of p38 and JNK signaling pathways by this compound has also been observed in hepatocellular carcinoma cells.[10]
The highly potent derivative, Compound T4, was found to inhibit the phosphorylation of downstream proteins of c-KIT, suggesting its potential as a c-KIT inhibitor.[1][2][3][4][5]
Caption: Signaling pathways modulated by this compound leading to anti-proliferative effects.
Caption: Proposed mechanism of action for Compound T4 as a c-KIT inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols employed in the cited studies.
Cell Proliferation Assays
1. CCK-8 Assay:
-
Objective: To assess cell viability and proliferation.
-
Procedure:
-
Cancer cells are seeded in 96-well plates.
-
After cell attachment, they are treated with various concentrations of the test compounds (e.g., this compound derivatives) for a specified duration (e.g., 48 hours).
-
CCK-8 solution is added to each well and incubated.
-
The absorbance is measured at 450 nm using a microplate reader. The IC50 values are then calculated.[1]
-
2. MTT Assay:
-
Objective: To measure cellular metabolic activity as an indicator of cell viability.
-
Procedure:
-
Cells are plated in 96-well plates and treated with different concentrations of the compounds for 24, 48, or 72 hours.
-
MTT solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in DMSO.
-
The absorbance is read at 492 nm.[6]
-
3. Crystal Violet Staining:
-
Objective: To determine cell viability by staining total protein content.
-
Procedure:
-
Cells are seeded in 24-well plates and treated with the compounds.
-
After the treatment period, cells are fixed with 4% paraformaldehyde.
-
The fixed cells are stained with 0.5% crystal violet.
-
The stain is solubilized with 10% glacial acetic acid, and the absorbance is measured at 595 nm.[6]
-
4. Colony Formation Assay:
-
Objective: To evaluate the long-term proliferative potential of single cells.
-
Procedure:
-
A low density of cells is seeded in 6-well plates.
-
Cells are treated with the compounds at various concentrations.
-
The medium is replaced every few days, and the cells are allowed to grow for approximately two weeks until visible colonies form.
-
Colonies are fixed with methanol and stained with crystal violet.
-
The number of colonies is counted.[1]
-
Cell Migration and Apoptosis Assays
1. Wound Healing Assay:
-
Objective: To assess cell migration.
-
Procedure:
-
Cells are grown to a confluent monolayer in 6-well plates.
-
A scratch is made through the monolayer with a pipette tip.
-
The cells are washed to remove debris and then treated with the compounds.
-
The closure of the scratch is monitored and photographed at different time points (e.g., 0 and 24 hours).[1]
-
2. Cell Cycle Analysis:
-
Objective: To determine the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Cells are treated with the compounds for a specific duration (e.g., 48 hours).
-
The cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase A and stained with propidium iodide (PI).
-
The DNA content is analyzed by flow cytometry.[1]
-
3. Apoptosis Analysis (Hoechst 33258 Staining):
-
Objective: To visualize nuclear changes characteristic of apoptosis.
-
Procedure:
-
Cells are treated with the compounds.
-
The cells are then stained with Hoechst 33258.
-
Apoptotic cells with condensed or fragmented nuclei are observed under a fluorescence microscope.[6]
-
Caption: General experimental workflow for evaluating this compound derivatives.
Conclusion
The development of novel this compound derivatives, particularly those incorporating a 1,3,4-oxadiazole moiety, represents a promising avenue in the search for new anti-cancer agents. Several of these derivatives have demonstrated significantly enhanced anti-proliferative activity compared to this compound. Further investigation into the structure-activity relationships and the precise molecular targets of these compounds is warranted to guide the design of even more potent and selective cancer therapeutics. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to build upon these important findings.
References
- 1. Synthesis and Antitumor Activity Evaluation of Novel this compound Derivatives with a 1,3,4-Oxadiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antitumor Activity Evaluation of Novel this compound Derivatives with a 1,3,4-Oxadiazole Moiety [mdpi.com]
- 3. Synthesis and Antitumor Activity Evaluation of Novel this compound Derivatives with a 1,3,4-Oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. synthesis-and-antitumor-activity-evaluation-of-novel-echinatin-derivatives-with-a-1-3-4-oxadiazole-moiety - Ask this paper | Bohrium [bohrium.com]
- 6. This compound inhibits tumor growth and synergizes with chemotherapeutic agents against human bladder cancer cells by activating p38 and suppressing Wnt/β-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits the growth and metastasis of human osteosarcoma cells through Wnt/β-catenin and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces reactive oxygen species-mediated apoptosis via JNK/p38 MAPK signaling pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits the growth and metastasis of human hepatocellular carcinoma cells through p38 and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Echinatin-HSP90 Interaction: A Comparative In Vitro Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental methods to validate the interaction between Echinatin and Heat Shock Protein 90 (HSP90) in vitro. It includes supporting data, detailed protocols for key experiments, and visual workflows to facilitate understanding and replication.
This compound, a natural chalcone found in the root of licorice (Glycyrrhiza uralensis), has been identified as a promising modulator of inflammatory pathways.[1][2][3] Recent studies have revealed that its mechanism of action involves direct interaction with HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins, including many involved in signaling pathways that regulate inflammation and cancer.[1][2][4] Validating this interaction is a critical step in the development of this compound as a potential therapeutic agent.
This guide compares this compound with Geldanamycin, a well-characterized N-terminal HSP90 inhibitor, to provide a clear benchmark for its in vitro activity.
Quantitative Data Comparison
The following table summarizes key quantitative data from in vitro assays validating the interaction of this compound and Geldanamycin with HSP90.
| Parameter | This compound | Geldanamycin (GA) | Method | Reference |
| Binding to HSP90 | Yes | Yes | Pull-down Assay | [2][4] |
| HSP90 ATPase Inhibition | Dose-dependent inhibition | Potent inhibitor | ATPase Activity Assay | [1][4] |
| Effect on HSP90-Cochaperone Interaction | Disrupts HSP90-SGT1 association | Disrupts HSP90-SGT1 association | Co-immunoprecipitation | [1][2][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and validate these findings.
Pull-Down Assay to Confirm Direct Binding
This assay qualitatively demonstrates the direct physical interaction between this compound and HSP90.
Materials:
-
This compound-conjugated Sepharose beads (or NHS-activated Sepharose for custom conjugation)
-
Purified recombinant HSP90β protein
-
Cell lysates from a relevant cell line (e.g., bone marrow-derived macrophages - BMDMs)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-HSP90 antibody
Protocol:
-
Preparation of this compound-Sepharose Beads: Covalently couple this compound to CNBr-activated Sepharose 4B beads according to the manufacturer's instructions.
-
Incubation: Incubate the this compound-Sepharose beads with either purified recombinant HSP90β or cell lysates for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Detection: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with an anti-HSP90 antibody to detect the presence of HSP90 in the pull-down fraction.[2]
HSP90 ATPase Activity Assay
This assay measures the inhibitory effect of this compound on the ATPase activity of HSP90, a key function of this chaperone protein.
Materials:
-
Purified recombinant HSP90β protein
-
This compound and Geldanamycin (as a positive control) at various concentrations
-
ATP
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
A commercial ATP detection kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Protocol:
-
Reaction Setup: In a 96-well plate, add purified HSP90β to the assay buffer.
-
Inhibitor Addition: Add serial dilutions of this compound or Geldanamycin to the wells and incubate for 15 minutes at 37°C.
-
Initiate Reaction: Add ATP to each well to initiate the ATPase reaction and incubate for 3-4 hours at 37°C.
-
Measure ATP Levels: After incubation, add the ATP detection reagent according to the manufacturer's protocol. This reagent measures the amount of remaining ATP.
-
Data Analysis: The luminescence signal is inversely proportional to the HSP90 ATPase activity. Normalize the results to a control with no inhibitor and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[4]
Co-immunoprecipitation to Assess HSP90-SGT1 Interaction
This experiment investigates whether this compound disrupts the interaction between HSP90 and its cochaperone SGT1, which is crucial for the activation of certain client proteins like NLRP3.[1][2]
Materials:
-
Cells co-transfected with plasmids expressing tagged HSP90 and tagged SGT1 (e.g., Flag-SGT1 and HA-HSP90)
-
This compound and Geldanamycin
-
Lysis buffer
-
Anti-Flag M2 affinity beads
-
Wash buffer
-
SDS-PAGE and Western blotting reagents
-
Antibodies against the respective tags (e.g., anti-Flag and anti-HA) and HSP90.
Protocol:
-
Cell Treatment: Treat the transfected cells with this compound, Geldanamycin, or a vehicle control for a specified period.
-
Cell Lysis: Lyse the cells and collect the supernatant containing the protein complexes.
-
Immunoprecipitation: Incubate the cell lysates with anti-Flag M2 affinity beads to pull down Flag-SGT1 and any interacting proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Detection: Elute the protein complexes and analyze them by Western blotting using antibodies against the HA-tag (to detect HSP90) and the Flag-tag (to confirm SGT1 pulldown). A decrease in the amount of co-immunoprecipitated HSP90 in the this compound-treated sample compared to the control indicates disruption of the interaction.[2]
Visualizing the Workflow and Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for validating this compound-HSP90 interaction.
Caption: this compound's mechanism of action on the HSP90 signaling pathway.
References
- 1. This compound effectively protects against NLRP3 inflammasome–driven diseases by targeting HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - this compound effectively protects against NLRP3 inflammasome–driven diseases by targeting HSP90 [insight.jci.org]
- 3. This compound effectively protects against NLRP3 inflammasome-driven diseases by targeting HSP90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Battle in Inflammatory Bowel Disease Models: Echinatin Versus MCC950
A Comprehensive Comparison for Researchers and Drug Development Professionals
Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract characterized by a relapsing and remitting course. A key player in the inflammatory cascade of IBD is the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. Its activation leads to the release of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18, driving mucosal damage. Consequently, targeting the NLRP3 inflammasome has emerged as a promising therapeutic strategy. This guide provides a head-to-head comparison of two NLRP3 inflammasome inhibitors, Echinatin and MCC950, in preclinical colitis models, offering a valuable resource for researchers and drug developers in the field.
Performance in DSS-Induced Colitis: A Direct Comparison
A pivotal study by Xu et al. (2021) provides a direct head-to-head comparison of this compound and MCC950 in a dextran sulfate sodium (DSS)-induced colitis mouse model.[1] Both compounds were administered at a dose of 40 mg/kg. The key findings from this study are summarized below.
Key Efficacy Parameters
| Parameter | Control (DSS) | This compound (40 mg/kg) | MCC950 (40 mg/kg) |
| Body Weight Change (%) | Significant Loss | Attenuated Loss | Attenuated Loss |
| Disease Activity Index (DAI) | High | Significantly Reduced | Significantly Reduced |
| Colon Length | Significantly Shortened | Significantly Preserved | Significantly Preserved |
| Active Caspase-1 in Colon | Markedly Increased | Significantly Reduced | Significantly Reduced |
| IL-1β in Colon (pg/mL) | Markedly Increased | Significantly Reduced | Significantly Reduced |
Data are qualitatively summarized from Xu et al. (2021). Both this compound and MCC950 showed comparable efficacy in mitigating the clinical and pathological features of DSS-induced colitis.[1]
Mechanisms of Action: Targeting the NLRP3 Inflammasome
Caption: Mechanism of NLRP3 inflammasome inhibition by this compound and MCC950.
Experimental Protocols
For researchers aiming to replicate or build upon these findings, detailed experimental protocols are crucial. Below are standardized protocols for inducing colitis in mice and for key analytical assays.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is widely used to induce an acute colitis that mimics aspects of human ulcerative colitis.
Caption: Experimental workflow for the DSS-induced colitis model.
Procedure:
-
Animal Model: 8-week-old C57BL/6 male mice are commonly used.
-
Induction: Administer 2.5% (w/v) DSS (molecular weight 36,000-50,000) in sterile drinking water ad libitum for 9 days.[1]
-
Treatment: Administer this compound (40 mg/kg) or MCC950 (40 mg/kg) intraperitoneally (i.p.) daily. The vehicle control group should receive the same volume of the vehicle (e.g., 5% DMSO in corn oil).[1]
-
Monitoring: Record body weight, stool consistency, and the presence of blood in the stool daily to calculate the Disease Activity Index (DAI).
-
Endpoint: At the end of the study period (e.g., day 9 or 10), euthanize the mice and collect the colons.
-
Analysis: Measure the length of the colon. A portion of the distal colon should be fixed in 10% formalin for histological analysis. The remaining colonic tissue can be snap-frozen in liquid nitrogen for myeloperoxidase (MPO) activity assays and cytokine measurements.
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme abundant in neutrophils, and its activity in the colon is a reliable indicator of neutrophil infiltration and inflammation.
Procedure:
-
Homogenization: Homogenize a pre-weighed piece of colonic tissue in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0) containing a detergent (e.g., 0.5% hexadecyltrimethylammonium bromide).
-
Centrifugation: Centrifuge the homogenate and collect the supernatant.
-
Reaction: In a 96-well plate, mix the supernatant with a reaction solution containing o-dianisidine dihydrochloride and hydrogen peroxide.
-
Measurement: Measure the change in absorbance at 450-460 nm over time using a microplate reader.
-
Quantification: Express MPO activity as units per gram of tissue, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of hydrogen peroxide per minute at 25°C.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β
ELISA is a sensitive method for quantifying the concentration of specific proteins, such as IL-1β, in tissue homogenates.
Procedure:
-
Homogenization: Homogenize a pre-weighed piece of colonic tissue in a lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenate and collect the supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific IL-1β kit being used. This typically involves coating a 96-well plate with a capture antibody, adding the tissue supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Calculate the concentration of IL-1β in the samples by comparing their absorbance to a standard curve generated with known concentrations of recombinant IL-1β.
Conclusion and Future Perspectives
Both this compound and MCC950 demonstrate significant and comparable efficacy in ameliorating DSS-induced colitis in mice by targeting the NLRP3 inflammasome. While MCC950 acts as a direct and specific inhibitor, this compound presents an interesting alternative with a distinct mechanism involving the inhibition of HSP90. The choice between these compounds for further research and development may depend on factors such as pharmacokinetic profiles, potential off-target effects, and the specific context of the inflammatory disease being studied.
This head-to-head comparison provides a solid foundation for researchers in the field of IBD. Future studies should focus on long-term efficacy and safety in chronic colitis models, as well as exploring the potential for combination therapies. The detailed protocols provided herein should facilitate the standardization of such investigations, ultimately accelerating the development of novel therapeutics for IBD.
References
- 1. MCC950, a specific small molecule inhibitor of NLRP3 inflammasome attenuates colonic inflammation in spontaneous colitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JCI Insight - this compound effectively protects against NLRP3 inflammasome–driven diseases by targeting HSP90 [insight.jci.org]
- 4. The NLRP3 inflammasome mediates DSS-induced intestinal inflammation in Nod2 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the neuroprotective effects of Echinatin in different stroke models
For Immediate Release
A comprehensive review of preclinical data confirms the significant neuroprotective effects of Echinatin in diverse stroke models, positioning it as a promising candidate for further translational research. This guide provides a detailed comparison of this compound's performance against other neuroprotective agents, supported by experimental data, detailed protocols, and mechanistic insights.
This compound, a flavonoid derived from the root of licorice (Glycyrrhiza uralensis), has demonstrated potent anti-inflammatory and antioxidant properties. Recent preclinical studies have highlighted its potential in mitigating neuronal damage following ischemic stroke. This comparison guide synthesizes the available evidence on the neuroprotective effects of this compound in two distinct and clinically relevant animal models of stroke: transient middle cerebral artery occlusion (tMCAO) in mice and hypoxic-ischemic brain damage in neonatal rats.
Performance in Transient Middle Cerebral Artery Occlusion (tMCAO) Model
The tMCAO model is a widely used experimental paradigm that mimics the focal ischemic stroke commonly seen in humans. In this model, this compound has been shown to significantly reduce infarct volume and improve neurological outcomes.
Comparative Efficacy of Neuroprotective Agents in tMCAO
| Neuroprotective Agent | Dosage | Administration Route | Infarct Volume Reduction | Neurological Deficit Improvement | Key Mechanism of Action |
| This compound | 5 mg/kg | Intravenous | Significant reduction | Significant improvement in mNSS scores | Inhibition of NLRP3 inflammasome and TLR4/NF-κB pathway |
| Edaravone | 3 mg/kg | Intraperitoneal | Significant reduction (~23% vs. control)[1] | Significant improvement in neurological scores | Free radical scavenger |
| Butylphthalide (NBP) | 60 mg/kg | Oral gavage | Significant reduction | Significant improvement in mNSS and corner turning tests[2] | Attenuates neurovascular inflammation |
Note: The table presents a summary of findings from various preclinical studies. Direct head-to-head comparative studies are limited, and the reported efficacy can vary based on experimental conditions.
Performance in Hypoxic-Ischemic Brain Damage Model
Hypoxic-ischemic encephalopathy (HIE) in newborns can lead to severe and permanent neurological disabilities. This compound has shown significant promise in a neonatal rat model of hypoxic-ischemic brain damage.
Efficacy of this compound in Neonatal Hypoxic-Ischemic Brain Damage
| Treatment | Dosage | Administration Route | Key Outcomes |
| This compound | 20 mg/kg | Intraperitoneal | Reduced cerebral edema and infarct volume, improved long-term behavioral functions, inhibited microglial activation, and downregulated inflammatory and pyroptosis markers. |
| Vehicle Control | - | Intraperitoneal | Significant cerebral edema, large infarct volume, and pronounced neurobehavioral deficits. |
Mechanistic Insights: Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects through the modulation of key inflammatory and oxidative stress pathways.
Inhibition of the NLRP3 Inflammasome
Ischemic stroke triggers the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a multiprotein complex that promotes the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to directly bind to heat-shock protein 90 (HSP90), inhibiting its ATPase activity.[1][3][4] This disrupts the interaction between HSP90 and NLRP3, preventing the assembly and activation of the inflammasome, thereby reducing the inflammatory cascade.[1][3][4][5][6]
Caption: this compound inhibits NLRP3 inflammasome activation.
Inhibition of the TLR4/NF-κB Signaling Pathway
Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that, upon activation by damage-associated molecular patterns (DAMPs) released during stroke, initiates a signaling cascade through the adaptor protein MyD88. This leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB), which upregulates the expression of numerous pro-inflammatory genes. This compound has been shown to inhibit the TLR4/NF-κB pathway, thereby reducing neuroinflammation and subsequent neuronal damage.[7]
Caption: this compound inhibits the TLR4/NF-κB signaling pathway.
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
-
Animal Model: Adult male C57BL/6 mice are typically used.
-
Anesthesia: Anesthesia is induced and maintained with isoflurane.
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and a small incision is made. A silicone-coated monofilament is introduced through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[8][9][10]
-
Occlusion and Reperfusion: The filament is left in place for a defined period (e.g., 60 minutes) to induce ischemia. Reperfusion is initiated by withdrawing the filament.[8][9][10]
-
Outcome Assessment:
-
Infarct Volume: 24 hours after reperfusion, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (pale) versus viable tissue (red).[11]
-
Neurological Deficit Score: A modified neurological severity score (mNSS) is used to assess motor, sensory, reflex, and balance functions.
-
References
- 1. JCI Insight - this compound effectively protects against NLRP3 inflammasome–driven diseases by targeting HSP90 [insight.jci.org]
- 2. Dl-3-n-butylphthalide Reduces Neurovascular Inflammation and Ischemic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound effectively protects against NLRP3 inflammasome–driven diseases by targeting HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound effectively protects against NLRP3 inflammasome-driven diseases by targeting HSP90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound alleviates inflammation and pyroptosis in hypoxic-ischemic brain damage by inhibiting TLR4/ NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Hypoxic Ischemic Encephalopathy Model of Perinatal Ischemia [jove.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Hypoxic-Ischemic Brain Injury in the Neonatal Rat Model: Relationship between Lesion Size at Early MR Imaging and Irreversible Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound protects from ischemic brain injury by attenuating NLRP3-related neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Echinatin Safety Profile: A Comparative Benchmark Analysis Against Established Anti-Inflammatory Drugs
For Immediate Release
This guide provides a comprehensive safety benchmark of Echinatin, a natural chalcone with promising anti-inflammatory properties, against widely used anti-inflammatory drugs: Ibuprofen (a non-selective NSAID), Celecoxib (a selective COX-2 inhibitor), and Dexamethasone (a corticosteroid). This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data and detailed methodologies.
Executive Summary
This compound demonstrates a favorable safety profile characterized by selective cytotoxicity towards cancer cells over normal cells and a high estimated acute toxicity threshold. In-vivo studies indicate good tolerance with no significant organ damage at therapeutic doses. When benchmarked against Ibuprofen, Celecoxib, and Dexamethasone, this compound presents a potentially wider therapeutic window, particularly concerning gastrointestinal and cardiovascular risks associated with NSAIDs and the systemic effects of corticosteroids.
Quantitative Safety Data Comparison
The following table summarizes the key quantitative safety parameters for this compound and the selected established anti-inflammatory drugs. Data is primarily from oral administration in rat and mouse models to ensure a standardized comparison.
| Parameter | This compound | Ibuprofen | Celecoxib | Dexamethasone |
| Acute Oral Toxicity (LD50) | > 5000 mg/kg (mouse, estimated for related chalcones)[1][2]; 833.3 mg/kg (mouse, for Glycyrrhiza glabra root extract)[3] | 636 - 1225 mg/kg (rat)[1] | > 2000 mg/kg (rat, dog) | > 3000 mg/kg (rat) |
| In Vitro Cytotoxicity (IC50) | Non-cytotoxic to normal cells (e.g., SV-HUC-1, LO2) at effective concentrations (up to 50 μM) | Varies by cell line | Varies by cell line | Varies by cell line |
| Primary Organ Toxicity | No significant hepatotoxicity or nephrotoxicity observed in mice at 120 mg/kg/day for 15 days. | Gastrointestinal ulceration and bleeding, renal toxicity with chronic use.[4] | Reduced GI toxicity vs. non-selective NSAIDs; potential for cardiovascular and renal events.[5] | Adrenal suppression, immunosuppression, multi-organ developmental toxicity with prolonged use. |
Key Signaling Pathways in Inflammation and Drug Action
The diagram below illustrates the cyclooxygenase (COX) pathway, a key target for NSAIDs, and the NF-κB pathway, a central regulator of inflammation that can be modulated by corticosteroids and compounds like this compound.
Experimental Protocols
Detailed methodologies for the key safety and toxicity assays are provided below. These protocols represent standard procedures used in preclinical drug safety evaluation.
Cytotoxicity Assessment: MTT Assay
This assay determines the concentration at which a substance reduces the viability of a cell culture by 50% (IC50), providing a measure of cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The concentration of the formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator drugs in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24 to 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Acute Oral Toxicity Assessment (LD50)
This study determines the median lethal dose (LD50), the single dose of a substance that causes the death of 50% of a group of test animals. The OECD 420 Fixed Dose Procedure is a refined method that avoids using mortality as the primary endpoint.
Principle: The method involves administering a series of fixed doses to animals of a single sex (typically female rats). The outcome is the identification of a dose that produces clear signs of toxicity but no mortality, allowing for classification into toxicity categories.
Protocol (based on OECD Guideline 420):
-
Animal Selection: Use healthy, young adult female rats (e.g., Sprague-Dawley strain), approximately 8-12 weeks old.
-
Housing and Acclimatization: House animals in standard conditions for at least 5 days prior to dosing to allow for acclimatization.
-
Fasting: Fast animals overnight prior to administration of the test substance.
-
Dose Administration: Administer the test substance orally via gavage. The initial dose is selected from fixed levels (5, 50, 300, 2000, or 5000 mg/kg) based on existing data.
-
Sighting Study: A preliminary "sighting study" may be performed on a single animal to select the appropriate starting dose for the main study.
-
Main Study: Dose a group of 5 animals with the selected starting dose.
-
Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Observations include changes in skin, fur, eyes, motor activity, and signs of tremors, convulsions, or coma.
-
Dose Adjustment:
-
If no toxicity is observed at the starting dose, the next higher fixed dose is used for a new group of animals.
-
If toxicity is observed, the study is complete.
-
If mortality occurs, a lower fixed dose is used for a new group.
-
-
Data Analysis: The outcome is the dose level that produces evident toxicity or the highest dose that causes no effects. This allows for classification according to the Globally Harmonized System (GHS).
Histopathological Analysis of Liver and Kidney
This procedure is used to examine tissues at a microscopic level to identify any drug-induced pathology, such as inflammation, cell death (necrosis, apoptosis), or changes in tissue architecture.
Principle: Tissues from control and treated animals are fixed, processed, sectioned, and stained, most commonly with Hematoxylin and Eosin (H&E), to visualize cell nuclei (blue) and cytoplasm/extracellular matrix (pink). A trained pathologist then evaluates the slides for any abnormalities.
Protocol:
-
Tissue Collection: At the end of the in-vivo study (e.g., 14-day acute toxicity study), humanely euthanize the animals. Immediately collect the liver and kidneys.
-
Fixation: Fix the organs in 10% neutral buffered formalin for at least 24 hours to preserve the tissue structure.
-
Processing and Embedding:
-
Dehydrate the fixed tissues through a series of graded ethanol solutions (e.g., 70%, 95%, 100%).
-
Clear the tissues with xylene.
-
Infiltrate and embed the tissues in paraffin wax to create solid blocks.
-
-
Sectioning: Cut thin sections (4-5 µm) from the paraffin blocks using a microtome.
-
Staining (H&E):
-
Deparaffinize sections in xylene and rehydrate through graded alcohols to water.
-
Stain with Hematoxylin (e.g., Mayer's) for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate with 1% acid alcohol to remove excess stain.
-
"Blue" the sections in a weak alkaline solution (e.g., Scott's tap water substitute) to turn the nuclei blue.
-
Counterstain with Eosin Y solution for 1-3 minutes.
-
Dehydrate the stained sections through graded alcohols and clear in xylene.
-
-
Mounting: Mount a coverslip onto the slide using a permanent mounting medium.
-
Microscopic Examination: A veterinary pathologist examines the slides under a light microscope to assess for any histological changes, such as cellular degeneration, necrosis, inflammation, fibrosis, and vascular changes.
Preclinical Safety Assessment Workflow
The following diagram outlines the logical workflow for a preclinical safety assessment, from initial in-vitro screening to in-vivo studies.
Conclusion
Based on the available data, this compound exhibits a promising preclinical safety profile that compares favorably with established anti-inflammatory agents. Its high estimated LD50 and lack of significant toxicity in animal models suggest a wide margin of safety. Further investigation, including formal GLP-compliant toxicology studies, is warranted to fully characterize its safety for potential clinical development. This guide provides the foundational data and methodologies to support such continued research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
